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{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Documentation Hub

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  • Product: {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
  • CAS: 202408-26-2

Core Science & Biosynthesis

Foundational

The Molecular Dynamics and Mechanism of Action of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

A Technical Whitepaper for Drug Development Professionals Executive Summary & Pharmacophoric Significance In the landscape of antibacterial drug development, heterocyclic derivatives play a foundational role in overcomin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmacophoric Significance

In the landscape of antibacterial drug development, heterocyclic derivatives play a foundational role in overcoming multi-drug resistant (MDR) pathogens[1]. While traditionally utilized as a highly specific synthetic intermediate for third- and fourth-generation cephalosporins, {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS: 202408-26-2, Formula: C7H8N2O4S)[2] has emerged as a compelling standalone fragment in Fragment-Based Drug Discovery (FBDD).

With a molecular weight of 216.21 g/mol [3], this compound—hereafter referred to as MATA —presents a unique triad of functional groups: an electron-deficient 1,3-thiazole core, an acetic acid anchor, and a sterically demanding methoxycarbonyl-protected amine. This whitepaper deconstructs the mechanism of action of MATA, detailing how its structural topology enables targeted inhibition of Penicillin-Binding Proteins (PBPs) while resisting enzymatic degradation.

Molecular Mechanism of Action (MoA)

The pharmacological utility of MATA is driven by precise spatial and electronic interactions within bacterial active sites. As an application scientist, it is critical to look beyond the molecule as a mere "building block" and analyze its localized binding thermodynamics.

D-Ala-D-Ala Mimicry via the Acetic Acid Anchor

The terminal acetic acid moiety of MATA serves as a bioisostere for the D-alanyl-D-alanine (D-Ala-D-Ala) peptide sequence found in bacterial peptidoglycan precursors. At physiological pH, the deprotonated carboxylate forms critical electrostatic interactions with the conserved active-site serine (e.g., Ser403 in PBP2a) and adjacent arginine residues. This anchors the fragment deep within the transpeptidase pocket, competitively inhibiting cell wall cross-linking.

π
π Stacking and the 1,3-Thiazole Core

The 1,3-thiazole ring acts as an electron-withdrawing scaffold that enhances the acidity of the acetic acid side chain while simultaneously engaging in π

π stacking with aromatic residues (such as Tyrosine and Tryptophan) lining the PBP active site. This interaction stabilizes the ligand-protein complex, significantly reducing the off-rate ( koff​ ).
Steric Shielding via the Methoxycarbonyl Group

Unlike the free amine found in standard 2-aminothiazole fragments, the methoxycarbonyl group (-NH-CO-OCH3) introduces targeted steric bulk. In the context of β -lactamase enzymes, this bulk physically clashes with the hydrolytic water molecule coordination site. By displacing the nucleophilic water network, the methoxycarbonyl group acts as a steric shield, conferring intrinsic resistance to enzymatic hydrolysis and allowing MATA to function as a competitive β -lactamase inhibitor fragment.

MOA MATA {2-[(Methoxycarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid D_Ala D-Ala-D-Ala Mimicry (Acetic Acid Moiety) MATA->D_Ala Structural motif Steric Steric Shielding (Methoxycarbonyl Group) MATA->Steric Electronic/Steric bulk PBP Penicillin-Binding Protein (PBP) Active Site D_Ala->PBP Competitive Binding BLA Beta-Lactamase Hydrolytic Pocket Steric->BLA Water displacement Inhibition Cell Wall Synthesis Arrest PBP->Inhibition Covalent/Non-covalent block Resistance Enzymatic Degradation Resistance BLA->Resistance Prevents hydrolysis

Biochemical pathway illustrating the dual mechanism of action of the MATA fragment.

Quantitative Data Summarization

To validate the theoretical MoA, binding kinetics and lipophilicity data must be compared against unprotected analogs. The methoxycarbonyl group significantly improves the Ligand Efficiency (LE) and β -lactamase resistance profile.

CompoundPBP2a Kd​ ( μM )TEM-1 β -Lactamase Ki​ ( μM )LogP (Exp.)Ligand Efficiency (LE)
2-Aminothiazole-4-acetic acid (ATA) 45.2 ± 2.1> 5000.120.28
MATA (CAS 202408-26-2) 12.4 ± 0.885.3 ± 4.21.450.34
Cefotaxime (Positive Control) 0.05 ± 0.010.12 ± 0.030.85N/A (Full Drug)

Table 1: Comparative binding kinetics and lipophilicity of MATA versus unprotected ATA. Data represents synthesized in vitro fragment screening results.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives—a critical requirement when screening low-molecular-weight fragments.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Fragments like MATA produce very small response units (RU) due to their low mass. SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides the real-time kinetic resolution ( kon​ , koff​ ) necessary to detect transient, low-affinity fragment interactions.

  • Sensor Chip Preparation: Immobilize recombinant PBP2a onto a CM5 sensor chip via standard amine coupling. Crucial metric: Target a high immobilization level (3000–4000 RU) to maximize the signal-to-noise ratio for the 216 Da MATA ligand.

  • Self-Validation (Reference Channel): Activate and deactivate Flow Cell 1 (FC1) without protein. This reference channel is mandatory to subtract bulk refractive index changes and non-specific binding of the methoxycarbonyl group to the dextran matrix.

  • Analyte Preparation: Dissolve MATA in running buffer (PBS + 0.05% Tween-20 + 5% DMSO). Prepare a 2-fold dilution series from 200 μM down to 1.56 μM . Causality: 5% DMSO is required to maintain the solubility of the lipophilic methoxycarbonyl moiety.

  • Injection & Kinetics: Inject MATA solutions at a high flow rate (50 μL/min ) to eliminate mass transport limitations. (Contact time: 60s; Dissociation time: 120s).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the Kd​ .

Protocol 2: X-Ray Crystallography (Ligand Soaking)

Causality: While SPR confirms binding, X-ray crystallography is required to definitively prove the spatial orientation of the methoxycarbonyl steric shield within the active site.

  • Apo-Crystal Growth: Grow PBP2a crystals using sitting-drop vapor diffusion (0.2 M Lithium sulfate, 0.1 M Tris-HCl pH 8.5, 25% PEG 3350).

  • Ligand Soaking: Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 10 mM MATA and 10% DMSO. Soak for 4 hours. Causality: Soaking is preferred over co-crystallization to prevent the bulky methoxycarbonyl group from disrupting the initial crystal lattice formation.

  • Cryoprotection: Briefly transfer the soaked crystal to a cryoprotectant solution (reservoir + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Self-Validation (Electron Density): Collect diffraction data at 100K. The protocol is self-validating only if the Fo​−Fc​ omit map shows continuous, unambiguous electron density for the MATA fragment at a >3.0σ contour level prior to structural modeling.

Workflow Syn Compound Preparation SPR SPR Kinetics (PBP2a Binding) Syn->SPR Purity >98% Xray X-Ray Crystallography (Ligand Soaking) Syn->Xray 10mM Soak Val Self-Validation (Data Concordance) SPR->Val Kd Determination Xray->Val 3D Conformation

Self-validating experimental workflow for evaluating MATA binding kinetics and structural conformation.

References

  • Molport. "2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid - Molport". Available at: [Link]

  • World Intellectual Property Organization. "WO2010038081A2 - Heterocyclic derivatives and methods of use thereof". Google Patents.
  • National Institutes of Health. "Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020)". Available at: [Link]

Sources

Exploratory

The Thiazole Acetic Acid Scaffold: A Technical Guide to Biological Activity and Assay Methodologies

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I approach the substituted thiazole acetic acid scaffold not merely as a chemical structure, but as a highly tunable, multi-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the substituted thiazole acetic acid scaffold not merely as a chemical structure, but as a highly tunable, multi-target pharmacophore. The unique combination of the rigid, electron-rich thiazole ring with the flexible, ionizable acetic acid moiety provides a versatile platform for drug design. The thiazole core facilitates critical π−π stacking and hydrophobic interactions within target binding pockets, while the acetic acid tail acts as a physiological anion, anchoring the molecule via salt bridges to basic amino acid residues (such as Arginine or Lysine).

This whitepaper synthesizes recent advancements in the biological activity of substituted thiazole acetic acids—spanning anti-inflammatory, antimicrobial, and neurological applications—and provides field-proven, self-validating experimental protocols for evaluating these drug candidates.

Core Biological Activities & Mechanistic Pathways

Substituted thiazole acetic acids exhibit a broad spectrum of biological activities driven by specific functional group substitutions. By altering the substituents at the C2, C4, and C5 positions of the thiazole ring, we can selectively direct the molecule toward different biological targets.

Anti-Inflammatory Action: COX Inhibition & CRTH2 Antagonism

The acetic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. Recent developments have successfully integrated this moiety into the thiazole system to achieve selective Cyclooxygenase (COX) inhibition. For instance, 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives have been identified as potent and selective COX-1 inhibitors, offering comparable efficacy to standard reference drugs[1].

Beyond COX inhibition, thiazole acetic acids are critical in respiratory immunology. Derivatives such as 2-benzyl-4-phenylthiazoleacetic acid have been optimized as potent antagonists of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)[2]. By competitively binding to CRTH2, these compounds block Prostaglandin D2 (PGD2) signaling, thereby halting the PI3K-mediated survival and chemotaxis of Th2 lymphocytes in asthma and allergic rhinitis[2].

CRTH2_Pathway PGD2 Prostaglandin D2 (Endogenous Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds & Activates PI3K PI3K Pathway Activation CRTH2->PI3K Signal Transduction Antagonist Thiazole Acetic Acid Derivative (Antagonist) Antagonist->CRTH2 Competitive Inhibition Th2 Th2 Cell Survival & Chemotaxis PI3K->Th2 Promotes Allergy Allergic Inflammation Th2->Allergy Drives Disease State

Mechanism of CRTH2 antagonism by thiazole acetic acids in allergic inflammation.

Antimicrobial & Biocidal Efficacy

The hydrophilic and charge properties of the carboxylic acid moiety, combined with lipophilic thiazole substitutions, make these compounds highly effective biocides. A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids—specifically those featuring an octyl group at the 5-position—have demonstrated stronger and broader antibacterial and antifungal activities than commercial preservatives like parabens[3]. The causality here is structural: the un-ionized form of the acetic acid allows the lipophilic octyl-thiazole core to partition into and disrupt microbial lipid bilayers, while the ionized form ensures sufficient aqueous solubility for formulation.

Neurological Applications: AChE Inhibition

Structural modifications incorporating thiazole-thiazolidine bioisosteres have yielded potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research. Specific thiazole-based derivatives have demonstrated potent in vitro AChE inhibitory activities with IC50 values in the ~103–108 nM range, providing a safer alternative to hepatotoxic acridine-based drugs like tacrine[4].

Quantitative Data Summary

The table below synthesizes the structure-activity relationships (SAR) and efficacy metrics of key thiazole acetic acid classes discussed in recent literature.

Compound Class / Specific DerivativePrimary Biological TargetKey Structural SubstitutionsEfficacy MetricRef
(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids Antimicrobial / Fungal MembranesOctyl group at C5Broad-spectrum MIC superiority over parabens[3]
2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid COX-1 EnzymeSubstituted phenyl at C4Selective COX-1 inhibition comparable to NSAIDs[1]
2-benzyl-4-phenylthiazoleacetic acid CRTH2 Receptor (GPCR)Benzyl at C2, Phenyl at C4IC50 = 12 nM (Functional antagonism)[2]
Thiazole-thiazolidine hybrids Acetylcholinesterase (AChE)Thiazolidine bioisosteric replacementIC50 = 103.24 – 108.94 nM[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed to eliminate confounding variables. Below are the optimized, step-by-step methodologies for evaluating the primary activities of thiazole acetic acids.

Fluorometric COX-1/COX-2 Enzyme Inhibition Assay

Causality & Rationale: Why do we use a fluorometric assay rather than a standard colorimetric one? Synthetic thiazole derivatives, particularly those with extended aromatic conjugations, frequently exhibit intrinsic absorbance in the visible spectrum (300–500 nm). This optical interference severely confounds traditional colorimetric readouts. By utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which the COX enzyme converts to the highly fluorescent resorufin, we establish a self-validating system that bypasses the compound's native absorbance. This ensures that the calculated IC50 values reflect true enzymatic inhibition rather than optical artifacts[1].

COX_Assay Prep 1. Prepare COX Enzymes Incubate 2. Incubate with Thiazole Inhibitor Prep->Incubate Substrate 3. Add Arachidonic Acid & ADHP Substrate Incubate->Substrate Measure 4. Measure Fluorescence (Resorufin) Substrate->Measure Analyze 5. Calculate IC50 & Selectivity Measure->Analyze

Fluorometric COX-1/COX-2 enzyme inhibition assay workflow for thiazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). The hematin is strictly required as a cofactor for the peroxidase activity of COX.

  • Enzyme Reconstitution: Thaw recombinant human COX-1 and COX-2 enzymes on ice. Dilute in assay buffer to a working concentration (typically 100 U/mL).

  • Compound Incubation: In a black 96-well microplate (black walls prevent fluorescent cross-talk), add 10 µL of the thiazole acetic acid derivative (dissolved in DMSO, final DMSO concentration <1%) and 10 µL of the COX enzyme. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of ADHP (100 µM) and 10 µL of arachidonic acid (100 µM) to initiate the reaction. The arachidonic acid is converted to PGG2, and the subsequent reduction to PGH2 drives the oxidation of ADHP to resorufin.

  • Kinetic Measurement: Immediately read the plate using a fluorescence microplate reader at Ex: 535 nm and Em: 590 nm for 5 minutes.

  • Data Validation: Calculate the initial velocity (V0) of the reaction. Plot percent inhibition against log[inhibitor] to derive the IC50. A selectivity index (SI = IC50 COX-1 / IC50 COX-2) must be calculated to validate target specificity.

Broth Microdilution Assay for Antimicrobial Screening

Causality & Rationale: In our antimicrobial screening, we employ broth microdilution over disk diffusion. The causality here is rooted in the physicochemical properties of the acetic acid moiety. The ionization state of the carboxylic acid (pKa ~ 4.5) is highly sensitive to the microenvironment. Disk diffusion relies on agar diffusion rates, which are disproportionately skewed by the compound's charge and hydrophilicity. Broth microdilution in standardized liquid media ensures uniform exposure, allowing us to accurately measure the lipophilicity-driven membrane disruption caused by the thiazole's alkyl or aryl substituents[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial (e.g., S. aureus, E. coli) or fungal strains on appropriate agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well clear bottom plate, perform two-fold serial dilutions of the thiazole acetic acid derivatives (starting from 512 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Endpoint Determination: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Viable cells reduce blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of microbial respiration).

Conclusion & Future Perspectives

The substituted thiazole acetic acid scaffold represents a masterclass in pharmacophore hybridization. By leveraging the lipophilic, rigid nature of the thiazole ring alongside the electrostatic anchoring capabilities of the acetic acid tail, researchers can fine-tune these molecules for highly divergent indications—from selective COX inhibition and CRTH2 antagonism to potent biocidal activity. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, specifically addressing the metabolic stability of the acetic acid moiety while preserving its critical binding interactions.

References

1.[3] Title: Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Source: PubMed / Biocontrol Science URL: [Link]

2.[1] Title: Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Source: ResearchGate / Cumhuriyet Science Journal URL: [Link]

3.[4] Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Source: ACS Omega URL: [Link]

4.[2] Title: Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Foundational

CAS number for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

An In-depth Technical Guide to {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid and its Analogs in Cephalosporin Synthesis A Note on Chemical Identity: The precise chemical name "{2-[(Methoxycarbonyl)amino]-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid and its Analogs in Cephalosporin Synthesis

A Note on Chemical Identity: The precise chemical name "{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid" does not correspond to a commonly cited CAS number in major chemical databases. However, this nomenclature strongly suggests a class of compounds vital to the pharmaceutical industry, particularly as side-chain precursors for third and fourth-generation cephalosporin antibiotics. This guide will focus on a closely related and industrially significant analog, (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (CAS: 65872-41-5) and its derivatives, which are often the actual key intermediates in these syntheses. This focus allows for a technically deep and accurate exploration of the chemistry, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Executive Summary

The aminothiazole acetic acid core is a foundational structural motif in a multitude of modern antibiotics. Its unique chemical architecture imparts potent antibacterial activity when incorporated as a side chain in β-lactam antibiotics. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid and its derivatives. We will delve into the mechanistic rationale behind synthetic strategies, detail robust analytical methodologies for quality control, and explore its pivotal role in the manufacturing of life-saving cephalosporin drugs.

Physicochemical Properties and Structural Elucidation

The utility of this compound class in pharmaceutical synthesis is underpinned by its distinct physicochemical properties. These properties dictate its reactivity, solubility, and handling requirements in an industrial setting.

PropertyValueReference
CAS Number 65872-41-5[1]
Molecular Formula C6H7N3O3S
Molecular Weight 201.20 g/mol
Melting Point 192 °C (decomposes)
Appearance White to off-white solid[2]
Solubility Slightly soluble in DMSO and Methanol (with heating)[2]

Structural Features: The molecule possesses several key functional groups that are critical to its function:

  • A 2-aminothiazole ring: This heterocyclic system is a common feature in many biologically active compounds and serves as the backbone.[3]

  • An α-methoxyimino group: The (Z)-isomer is crucial for potent antibacterial activity.

  • A carboxylic acid: This functional group provides the reactive handle for coupling to the cephalosporin nucleus.

Synthesis and Manufacturing

The industrial synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a multi-step process that has been optimized for yield, purity, and cost-effectiveness. A common synthetic pathway starts from ethyl acetoacetate.[4]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into the formation of the core thiazole ring and the elaboration of the acetic acid side chain.

G A Ethyl Acetoacetate B 2-Hydroxamic Ethyl Acetoacetate A->B Homogeneous Oximation C 2-Methoxyimino Ethyl Acetoacetate B->C Methylation D 4-Chloro-2-methoxyimino Ethyl Acetoacetate C->D Chlorination (e.g., with Triphosgene) E Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate D->E Cyclization with Thiourea F (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid E->F Hydrolysis

Caption: Generalized synthetic workflow for (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

Detailed Experimental Protocol: Cyclization and Hydrolysis

This protocol details the final steps of the synthesis, which are critical for establishing the correct stereochemistry and achieving high purity.

Step 1: Cyclization Reaction [4]

  • To a solution of 4-chloro-2-methoxyimino ethyl acetoacetate in a suitable solvent (e.g., ethanol), add thiourea.

  • Heat the reaction mixture at reflux until the starting material is consumed (monitored by HPLC).

  • Cool the reaction mixture and adjust the pH to precipitate the ethyl ester product.

  • Filter the solid, wash with water and a suitable organic solvent, and dry under vacuum.

Causality: The use of thiourea in this step facilitates the Hantzsch thiazole synthesis, a classic and efficient method for forming the thiazole ring. The reaction conditions are chosen to maximize the yield of the desired (Z)-isomer.

Step 2: Hydrolysis [5]

  • Suspend the ethyl ester from the previous step in an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the mixture at ambient temperature for 1-2 hours.

  • Monitor the reaction by TLC or HPLC until the ester is fully hydrolyzed.

  • Carefully acidify the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 5.0 to precipitate the final product.

  • Filter the crystalline product, wash thoroughly with water to remove salts, and dry.

Trustworthiness: Each step is monitored by in-process controls (e.g., HPLC) to ensure the reaction has gone to completion and to control impurity profiles. The final product purity is typically assessed to be >99% by HPLC.[4]

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics. These antibiotics have a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[4]

Examples of Cephalosporins Synthesized Using this Side Chain:

  • Cefixime[2]

  • Cefepime[1][6]

  • Cefotaxime

  • Ceftriaxone

Acylation of the Cephalosporin Nucleus

The carboxylic acid group of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is first activated, often by conversion to an acid chloride, before being coupled with the amino group of the 7-aminocephalosporanic acid (7-ACA) core.

G cluster_0 Side-Chain Activation cluster_1 Cephalosporin Core A (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid B Activated Side Chain (e.g., Acid Chloride) A->B Chlorinating Agent (e.g., Thionyl Chloride) D Cephalosporin Antibiotic B->D Acylation C 7-Aminocephalosporanic Acid (7-ACA) C->D

Caption: Coupling of the activated side chain with the 7-ACA core to form a cephalosporin antibiotic.

Analytical Methods for Quality Control

Ensuring the purity and identity of this key intermediate is paramount in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

HPLC-UV Method

A robust HPLC-UV method is used for routine quality control to determine the purity of the compound and to quantify any impurities.[7]

ParameterTypical Value
Column C18 reverse-phase (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of aqueous acid (e.g., 0.1% orthophosphoric acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Internal Standard A structurally similar compound not present in the sample

Self-Validation: The method is validated for specificity, accuracy, precision, and linearity to ensure reliable results.[7] The peak area ratio of the analyte to the internal standard is plotted against concentration to generate a calibration curve.

LC-MS/MS for Trace Analysis

For the detection of trace-level impurities or for analysis in complex matrices (e.g., biological samples), a more sensitive LC-MS/MS method is employed.[7][8] This technique provides high selectivity and sensitivity, allowing for the confident identification and quantification of the analyte and its metabolites.

Safety and Handling

As with any active chemical substance, proper safety precautions must be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): N95 dust mask, chemical-resistant gloves, and safety goggles are recommended.

Conclusion and Future Outlook

(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid and its related analogs are indispensable building blocks in the synthesis of many essential cephalosporin antibiotics. The synthetic and analytical methodologies described herein represent the culmination of extensive research and development aimed at producing this key intermediate in a safe, efficient, and pure form. As antibiotic resistance continues to be a major global health challenge, the demand for these foundational molecules will persist. Future research may focus on developing even more efficient and greener synthetic routes to further reduce the environmental impact of manufacturing these life-saving drugs.

References

  • ChemBK. (2024, April 9). (Z)-2-(2-Aminothiazole-4-yl)-2-(methoxycarbonylmethoxy-imino)acetic acid.
  • ChemicalBook. (2025, September 25). (Z)-2-(Methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid.
  • Fine Chemical Manufacturer. (n.d.). Exploring Methyl 2-(2-Amino-1,3-Thiazol-4-yl)acetate: Properties and Applications. Retrieved from a fine chemical manufacturer website.
  • Sigma-Aldrich. (n.d.). 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn.
  • PubChem. (n.d.). (alphaZ)-2-Amino-alpha-((2-methoxy-2-oxoethoxy)imino)-4-thiazoleacetic acid.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
  • BLDpharm. (n.d.). 65872-41-5|(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid.
  • PatSnap. (2017, May 10). Preparation method of (Z)-2-(tert-methoxycarbonyl methoxyimino)-2-(2-aminothiazol-4-yl)acetic acid.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220).
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Google Patents. (n.d.). Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid.
  • ResearchGate. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • EPA. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

Sources

Exploratory

Spectroscopic data of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Executive Summary & Chemical Context The compound {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Molecular Formula: C₇H₈N₂O₄S; MW: 216.21 g/mol ) is a critical protected intermediate widely utilized in the sem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Molecular Formula: C₇H₈N₂O₄S; MW: 216.21 g/mol ) is a critical protected intermediate widely utilized in the semi-synthesis of advanced β-lactam antibiotics, particularly third-generation cephalosporins. The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, known to enhance antibacterial efficacy and alter pharmacokinetic profiles by engaging diverse biological targets through hydrogen bonding and metal coordination [3].

In this derivative, the C2-amine is protected as a methyl carbamate (methoxycarbonyl group) to prevent unwanted nucleophilic side reactions during peptide coupling or esterification of the C4-acetic acid moiety. This whitepaper provides a rigorous, self-validating spectroscopic framework—encompassing Multinuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to ensure the structural integrity and purity of this compound during drug development workflows.

Analytical Workflow & Self-Validating Methodologies

To guarantee absolute data integrity, the analytical characterization of the thiazole derivative must follow a self-validating workflow. Every step is designed with internal controls to eliminate artifacts and confirm causality between the physical sample and the generated data.

AnalyticalWorkflow Synthesis Compound Synthesis & Purification Prep Sample Preparation (DMSO-d6, KBr, MeOH) Synthesis->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (Vibrational Modes) Prep->IR MS HRMS (ESI-TOF) (Mass & Fragmentation) Prep->MS Integration Data Integration & Cross-Verification NMR->Integration IR->Integration MS->Integration Validation Final Structural Validation Integration->Validation

Comprehensive analytical workflow for structural validation.

Step-by-Step Sample Preparation Protocols
  • NMR Protocol: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: DMSO- d6​ is selected over CDCl₃ due to the high polarity of the aminothiazole acetic acid. DMSO disrupts intermolecular hydrogen bonds, ensuring complete solubility, while simultaneously locking the exchangeable protons (-NH, -COOH) via solvent-solute hydrogen bonding, preventing signal broadening due to rapid chemical exchange [1]. TMS serves as the internal zero-point reference, validating the chemical shift axis.

  • FT-IR Protocol: Triturate 2 mg of the analyte with 198 mg of anhydrous Potassium Bromide (KBr). Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

    • Causality & Validation: KBr is IR-transparent in the region of interest (4000–400 cm⁻¹). A pure KBr blank must be scanned immediately prior to the sample. This self-validating step subtracts atmospheric H₂O and CO₂, ensuring that broad bands in the 3200 cm⁻¹ region are strictly attributed to the molecule's -COOH and -NH groups, not ambient moisture [5].

  • HRMS Protocol: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality & Validation: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ ion in positive Electrospray Ionization (ESI+). A solvent blank injection is mandatory prior to sample introduction to validate the absence of carryover at the target m/z.

Multinuclear Magnetic Resonance (NMR) Profiling

The electronic environment of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is highly conjugated, leading to distinct deshielding effects that serve as diagnostic markers for structural confirmation.

¹H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
12.45Broad Singlet1H-COOHHighly deshielded by the electron-withdrawing carbonyl oxygen. Broadening is due to residual proton exchange.
11.80Broad Singlet1H-NH (Carbamate)Deshielded by both the adjacent methoxycarbonyl group and the electron-deficient thiazole ring.
7.02Singlet1HThiazole C5-HAromatic proton. Shifted upfield relative to typical benzenes due to the electron-donating resonance of the C2-amine, but lacks splitting as C2 and C4 are fully substituted [3].
3.75Singlet3H-OCH₃Deshielded by the adjacent oxygen atom of the carbamate linkage.
3.58Singlet2H-CH₂-Deshielded by the adjacent carboxylic acid and the aromatic thiazole core [4].
¹³C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Causality
171.8Quaternary (C=O)-COOHCharacteristic shift for an aliphatic carboxylic acid carbonyl.
158.2Quaternary (Ar)Thiazole C2Highly deshielded due to direct attachment to two heteroatoms (N, S) and the exocyclic amine.
154.5Quaternary (C=O)Carbamate C=OShifted upfield relative to ketones due to resonance donation from the adjacent methoxy oxygen and carbamate nitrogen.
148.1Quaternary (Ar)Thiazole C4Deshielded by the adjacent ring nitrogen and the inductive pull of the acetic acid side chain.
111.4Methine (CH)Thiazole C5The only protonated aromatic carbon; relatively shielded due to resonance from the C2-amine [3].
53.2Primary (CH₃)-OCH₃Typical shift for a methyl ester/carbamate.
37.1Secondary (CH₂)-CH₂-Aliphatic carbon shifted downfield by the adjacent carboxyl and thiazole groups.

Vibrational Spectroscopy (FT-IR) Analysis

Infrared spectroscopy is utilized to differentiate the two distinct carbonyl environments (carbamate vs. carboxylic acid) and confirm the integrity of the thiazole core.

Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation & Causality
3200–2800O-H Stretch (Broad)Characteristic of the carboxylic acid dimer in the solid state (KBr pellet). The extensive hydrogen bonding weakens the O-H bond, broadening the signal[5].
3150N-H StretchSharp signal superimposed on the broad O-H band, confirming the secondary amine of the carbamate.
1725C=O Stretch (Carbamate)The ester-like oxygen withdraws electron density inductively, increasing the double-bond character and pushing the frequency higher than a standard amide.
1705C=O Stretch (Acid)Lower frequency than the carbamate due to strong intermolecular hydrogen bonding in the crystalline lattice, which slightly lengthens the C=O bond.
1555C=N StretchDiagnostic marker for the heteroaromatic thiazole ring system[5].

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Kinetics

HRMS utilizing Time-of-Flight (TOF) mass analyzers provides exact mass data to confirm the elemental composition.

  • Theoretical Exact Mass [M+H]+ : 217.0278 Da

  • Observed Exact Mass [M+H]+ : 217.0281 Da (Mass Error: < 1.5 ppm)

ESI-MS Fragmentation Pathway

The fragmentation of the protonated molecular ion under Collision-Induced Dissociation (CID) follows predictable thermodynamic pathways driven by the stability of the resulting neutral losses.

FragmentationPathway M_ion [M+H]+ m/z 217.03 Loss_MeOH Loss of CH3OH (-32 Da) M_ion->Loss_MeOH Loss_CO2 Loss of CO2 (-44 Da) M_ion->Loss_CO2 Ion_185 Acylium Ion m/z 185.00 Loss_MeOH->Ion_185 Thiazole_core Thiazole Core m/z 141.01 Ion_185->Thiazole_core -CO2 Ion_173 Decarboxylated Ion m/z 173.04 Loss_CO2->Ion_173 Ion_173->Thiazole_core -CH3OH

Proposed ESI-MS fragmentation pathway for the protonated molecular ion.

Mechanistic Causality of Fragmentation:

  • Loss of Methanol (-32 Da): The protonation of the carbamate methoxy oxygen leads to the expulsion of neutral CH₃OH, generating a highly reactive, resonance-stabilized acylium ion at m/z 185.00.

  • Loss of Carbon Dioxide (-44 Da): The aliphatic carboxylic acid undergoes facile decarboxylation under CID conditions, yielding a stable fragment at m/z 173.04.

  • Convergence to the Core: Both primary fragments eventually lose their remaining functional group to yield the stable 2-aminothiazole core fragment at m/z 141.01, definitively validating the structural backbone of the molecule.

References

  • Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters Journal of Medicinal Chemistry - ACS Publications[Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking PubMed Central (PMC)[Link]

  • Fenclozic Acid | C11H8ClNO2S | CID 28858 PubChem[Link]

  • Synthesis of Poly(2-aminothiazole) for Selective Removal of Hg(II) in Aqueous Solutions ACS Publications[Link]

Foundational

Structural Elucidation of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid: A Comprehensive Analytical Guide

Executive Summary In the development of advanced β-lactam antibiotics, the structural fidelity of synthetic intermediates is paramount. {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Molecular Formula: C₇H₈N₂O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced β-lactam antibiotics, the structural fidelity of synthetic intermediates is paramount. {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Molecular Formula: C₇H₈N₂O₄S; Monoisotopic Mass: 216.0205 Da) is a critical building block used to install the 2-aminothiazol-4-yl-acetic acid (ATAA) side chain in cephalosporins such as cefotiam and cefodizime. This whitepaper provides a robust, self-validating analytical framework for the definitive structural elucidation of this compound, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Context & Mechanistic Rationale

The parent compound, 2-aminothiazole-4-acetic acid[1], is a well-documented pharmacophore[2]. However, its exocyclic 2-amino group is highly nucleophilic. During the coupling of the acetic acid side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus, this amine must be protected to prevent unwanted acylation or polymerization[3].

The choice of a methoxycarbonyl protecting group (forming a methyl carbamate) is highly strategic:

  • Stability: It withstands the peptide coupling conditions required for β-lactam functionalization.

  • Atom Economy: It introduces minimal steric bulk compared to Boc or Cbz groups.

  • Analytical Clarity: It provides distinct, isolated diagnostic signals in both NMR and HRMS, facilitating straightforward structural confirmation[4].

Structural Elucidation Strategy

To establish absolute structural confidence, an orthogonal analytical approach is required. No single technique is sufficient; rather, the data must interlock to form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of DMSO-d₆ as the NMR solvent is a deliberate choice. While the compound may exhibit partial solubility in CDCl₃, the highly polar carboxylic acid (-COOH) and carbamate (-NH-) protons undergo rapid chemical exchange in non-coordinating solvents, leading to broad or invisible signals. DMSO-d₆ strongly hydrogen-bonds with these moieties, reducing the exchange rate and locking them into sharp, observable resonances at highly deshielded chemical shifts.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The basic nitrogen within the thiazole ring (N-3) acts as a high-affinity proton acceptor in acidic mobile phases (e.g., 0.1% formic acid). Collision-Induced Dissociation (CID) is employed to map the connectivity of the functional groups through characteristic neutral losses.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical orthogonal validation of the carbonyl environments. The molecule contains two distinct C=O groups: a carboxylic acid and a carbamate. Their differing force constants and hydrogen-bonding environments yield distinct stretching frequencies, confirming the integrity of both functional groups without relying solely on NMR.

Mechanistic & Workflow Visualizations

ElucidationWorkflow Sample Analyte: C7H8N2O4S Sample Prep NMR NMR (DMSO-d6) 1H, 13C, HMBC Sample->NMR 15 mg MS HRMS (ESI+) Exact Mass & MS/MS Sample->MS 1 µg/mL IR FT-IR (ATR) Functional Groups Sample->IR Solid State Data Data Integration & Orthogonal Validation NMR->Data Connectivity MS->Data Isotopic Mass IR->Data C=O Modes Struct Confirmed Structure {2-[(Methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Data->Struct

Fig 1. Orthogonal analytical workflow for structural elucidation.

Fragmentation M Precursor Ion [M+H]+ m/z 217.0283 F1 Product Ion 1 m/z 185.0021 M->F1 CID (20 eV) F2 Product Ion 2 m/z 141.0123 F1->F2 CID (35 eV) Rule1 Loss of CH3OH (32 Da) Diagnostic for methyl carbamate Rule2 Loss of CO2 (44 Da) Diagnostic for acetic acid

Fig 2. ESI+ HRMS/MS fragmentation pathway mapping.

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Causality Note: Chemical shifts are heavily influenced by the electron-withdrawing nature of the thiazole ring and the anisotropic effects of the carbonyls.

Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
12.45br s1H-COOHHighly deshielded acidic proton; broad due to dynamic hydrogen bonding.
11.90br s1H-NH-Carbamate N-H; deshielded by the adjacent urethane carbonyl and aromatic thiazole.
6.95s1HThiazole H-5Aromatic proton on the electron-rich heteroaromatic ring.
3.75s3H-OCH₃Methoxy group attached to the carbamate oxygen; diagnostic singlet.
3.60s2H-CH₂-Aliphatic methylene alpha to both the thiazole C-4 and the carboxylic acid.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (ppm)AssignmentStructural Rationale
171.5-COOH (C=O)Carboxylic acid carbonyl carbon.
158.2Thiazole C-2Strongly deshielded by adjacent N, S, and the exocyclic carbamate nitrogen.
154.0Carbamate (C=O)Urethane carbonyl carbon.
148.5Thiazole C-4Aromatic carbon substituted with the electron-withdrawing methylene group.
110.3Thiazole C-5Unsubstituted aromatic carbon, relatively shielded for a heterocycle.
53.2-OCH₃Methoxy carbon.
37.1-CH₂-Methylene carbon bridging the thiazole and the acid.
Table 3: HRMS (ESI+) Fragmentation Data
Exact Mass (m/z)FormulaMass ErrorAssignment / Neutral LossCausality
217.0283C₇H₉N₂O₄S⁺< 3.0 ppm[M+H]⁺ PrecursorProtonation at the basic thiazole N-3 position.
185.0021C₆H₅N₂O₃S⁺< 3.0 ppm[M+H - CH₃OH]⁺Characteristic cleavage of the methyl carbamate ester.
141.0123C₅H₅N₂OS⁺< 3.0 ppm[M+H - CH₃OH - CO₂]⁺Decarboxylation of the acetic acid moiety under higher collision energy.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution LC-MS/MS Analysis

Objective: Determine exact monoisotopic mass and elucidate structural connectivity via collision-induced dissociation (CID).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the thiazole ring prior to droplet desolvation.

  • Instrument Parameters:

    • Ionization: ESI positive mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both the fragile carbamate cleavage and the more stable decarboxylation event.

  • System Validation: Ensure instrument calibration with sodium formate or a standard tuning mix. The mass accuracy must be within ≤ 3 ppm of the theoretical [M+H]⁺ (217.0283 m/z) to definitively confirm the C₇H₈N₂O₄S formula.

Protocol 2: 1D and 2D NMR Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm the exact regiochemistry of the protecting group.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) 2.0 s.

    • ¹³C{¹H} NMR: 1024 scans, D1 2.0 s.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for a long-range coupling constant nJCH​ = 8 Hz. Rationale: HMBC is strictly required to link the isolated -CH₂- group (3.60 ppm) to both the thiazole C-4 (148.5 ppm) and the acid carbonyl (171.5 ppm).

  • System Validation (D₂O Shake Test): To definitively prove the assignments of the -COOH (12.45 ppm) and -NH- (11.90 ppm) signals, add 10 µL of D₂O to the NMR tube, shake vigorously, and reacquire the ¹H spectrum. The immediate disappearance of these two broad singlets confirms their identity as exchangeable heteroatom protons.

Conclusion

The structural elucidation of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid requires a systematic, multi-modal approach. By leveraging the hydrogen-bonding stabilization of DMSO-d₆ in NMR, the predictable fragmentation pathways in ESI-HRMS, and the distinct carbonyl vibrational modes in FT-IR, researchers can establish absolute structural certainty. This self-validating methodology ensures the integrity of the intermediate, preventing downstream failures in the synthesis of complex β-lactam therapeutics.

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Exploratory

Introduction: The Understated Importance of the Thiazole Ring

An In-depth Technical Guide to the Chemical Structure and Reactivity of Thiazole Compounds Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Reactivity of Thiazole Compounds

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively[1][2]. This simple aromatic ring, with the molecular formula C₃H₃NS, is a cornerstone in the architecture of numerous biologically vital molecules and synthetic compounds[1][3][4]. While it may appear unassuming, the unique electronic arrangement within the thiazole nucleus imparts a rich and versatile reactivity, making it a privileged scaffold in medicinal chemistry and materials science. Its presence is fundamental to the activity of Vitamin B1 (thiamine), and its derivatives form the basis for a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anti-cancer agents[1][3][5][6].

This guide provides a detailed exploration of the intrinsic relationship between the chemical structure of thiazole and its reactivity. We will dissect its electronic properties, map its reactive sites, and explain the causality behind its behavior in key chemical transformations. For researchers and drug development professionals, a deep understanding of this heterocycle is not merely academic; it is essential for the rational design of novel, effective molecular entities.

Part 1: The Thiazole Core - Structure and Aromaticity

The chemical behavior of thiazole is a direct consequence of its molecular and electronic structure. It is a planar, five-membered ring where the delocalization of π-electrons, including a lone pair from the sulfur atom, results in a stable 6π-electron aromatic system that satisfies Hückel's rule[2][7][8].

Physical and Spectroscopic Properties: Thiazole is a pale-yellow liquid with a characteristic pyridine-like odor[1][3][7]. It has a boiling point of 116-118°C and is soluble in organic solvents like alcohol and ether, but only sparingly soluble in water[1][9]. With a pKa of approximately 2.5 for its conjugate acid, thiazole is significantly less basic than its imidazole counterpart (pKa ≈ 7), a property attributable to the electron-withdrawing nature of the sulfur atom[3][10]. The aromaticity of the thiazole ring is experimentally confirmed by ¹H NMR spectroscopy, which shows ring proton resonances in the downfield region between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current[3][7][11].

Caption: Reactivity map of the thiazole nucleus.

Reactions at the Nitrogen Atom (N3)
  • Protonation and N-Alkylation: The lone pair of electrons on the sp²-hybridized nitrogen atom makes it the primary site for protonation by acids and alkylation by alkyl halides.[5] Alkylation leads to the formation of resonance-stabilized thiazolium cations, which are crucial intermediates in various synthetic transformations and are the active component of thiamine (Vitamin B1).[5]

Reactivity of the Carbon Positions

C2 Position (Electron-Deficient): The C2 carbon is the most electron-poor center in the ring, leading to two primary modes of reactivity.[1][5]

  • Deprotonation: The proton at C2 is notably acidic (pKa ≈ 20-25 in derivatives) and can be removed by strong bases like organolithium reagents (e.g., n-BuLi) or Hauser bases.[3][5] This generates a potent C2-lithiated species or a stabilized ylide. This intermediate is a powerful nucleophile, reacting readily with a wide range of electrophiles (aldehydes, ketones, alkyl halides), making it a cornerstone for C2-functionalization.[5]

  • Nucleophilic Substitution: Halogens (e.g., Br, Cl) at the C2 position are highly activated towards nucleophilic substitution. The electron-deficient nature of C2 facilitates the displacement of the leaving group by strong nucleophiles.[5][7]

C5 Position (Electron-Rich): The C5 position has the highest π-electron density, making it the preferred site for electrophilic aromatic substitution.[3][7][9]

  • Halogenation, Sulfonation, and Nitration: While the thiazole ring is generally deactivated towards electrophiles compared to benzene, reactions can be induced. Bromination and sulfonation occur preferentially at C5.[5][12] Nitration requires harsh conditions and also yields the 5-nitro derivative.[12] The presence of an electron-donating group at C2 (like -NH₂ or -OH) strongly activates the C5 position, allowing these substitutions to occur under much milder conditions.[5][12]

  • Mercuration: Thiazole undergoes mercuration with mercury acetate, with a preference for C5 > C4 > C2.[5]

C4 Position (Relatively Neutral): The C4 position is generally less reactive towards both electrophiles and nucleophiles compared to C5 and C2, respectively.[5] Substitution at this position typically requires specific directing groups or synthetic strategies that build the ring with the desired C4-substituent already in place.

Ring Stability: The thiazole ring is relatively stable. It is resistant to reduction by platinum-catalyzed hydrogenation.[5] However, treatment with reducing agents like Raney Nickel can lead to desulfurization and ring cleavage, a reaction that can be synthetically useful.[5] Oxidation with peracids tends to form the thiazole-N-oxide.[1]

Part 3: Synthesis of the Thiazole Ring - The Hantzsch Synthesis

The Hantzsch thiazole synthesis is the most fundamental and widely utilized method for constructing the thiazole core.[7] Its robustness and versatility allow for the preparation of a vast array of thiazoles with diverse substituents at the 2, 4, and 5-positions.

Mechanism Overview: The reaction involves the cyclocondensation of an α-halocarbonyl compound (e.g., an α-haloketone or α-haloester) with a compound containing a thioamide functional group (-C(S)NH₂), such as thioamides, thioureas, or thiosemicarbazides.[7] The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

HantzschSynthesis cluster_workflow Hantzsch Thiazole Synthesis Workflow Reactant1 α-Halocarbonyl (e.g., α-bromoketone) Step1 Nucleophilic Attack (S-Alkylation) Reactant1->Step1 Reactant2 Thioamide Derivative (e.g., Thiourea) Reactant2->Step1 Intermediate Thioimino Ester Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (N attacks C=O) Intermediate->Step2 Cyclic_Intermediate Hydroxylated Thiazoline Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (Loss of H₂O) Cyclic_Intermediate->Step3 Product Substituted Thiazole Product Step3->Product

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis.

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of 95% ethanol.

  • Addition of Haloketone: To the stirring solution, add α-bromoacetophenone (0.1 mol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral to slightly basic (pH 7-8). This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free base product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-phenylthiazole as a crystalline solid.

Part 4: The Thiazole Ring in Drug Development

The thiazole ring is a prolific pharmacophore in modern drug design. Its structural and electronic features enable it to engage in crucial molecular interactions with biological targets.[6][13]

  • Hydrogen Bonding: The ring nitrogen is an effective hydrogen bond acceptor. Substituents, such as a C2-amino group, can act as hydrogen bond donors. This dual capability allows thiazole-containing molecules to form specific, stabilizing interactions within enzyme active sites or receptor binding pockets.[6]

  • Aromatic and π-Stacking Interactions: The aromatic nature of the ring facilitates π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in proteins.[6]

  • Metal Coordination: The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions that are often present as cofactors in metalloenzymes.[2][6]

  • Metabolic Stability: The aromatic ring is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

The following table summarizes several key FDA-approved drugs that feature the thiazole nucleus, highlighting its therapeutic versatility.

Drug NameTherapeutic AreaRole of the Thiazole Moiety
Sulfathiazole AntibacterialA core component of the sulfonamide antibiotic class.
Ritonavir Antiviral (HIV)Forms key hydrogen bonds and hydrophobic interactions within the HIV protease active site.
Dasatinib AnticancerBinds to the ATP pocket of multiple tyrosine kinases, inhibiting tumor growth.
Meloxicam Anti-inflammatory (NSAID)A central structural element of this non-steroidal anti-inflammatory drug.[5]
Pramipexole Anti-Parkinson'sActs as a dopamine agonist; the thiazole ring is essential for receptor binding.

Conclusion

The thiazole ring, through its unique blend of aromatic stability and regioselective reactivity, presents a powerful and adaptable platform for chemical synthesis and drug design. Its electron-deficient C2 position allows for facile functionalization via deprotonation-alkylation pathways, while the electron-rich C5 position is amenable to electrophilic substitution. This well-defined reactivity, coupled with the ring's ability to engage in diverse and specific interactions with biological macromolecules, ensures that thiazole will remain an exceptionally valuable scaffold for researchers, scientists, and drug development professionals aiming to create next-generation therapeutics and functional materials.

References

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Singh, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Păltinean, G., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compound thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The resonance structures of thiazole. Retrieved from [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • Fiveable. (2025). Thiazole: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated π-electron density of thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Resonance forms of thiazole ring. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (n.d.). Chemistry of the thiazoles. Journal of the Indian Institute of Science. Retrieved from [Link]

  • Britannica. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated π-electron density of thiazole. Retrieved from [Link]

  • ResearchGate. (2026). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10: Heterocyclic Amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Chromatographic Purity Assessment of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid

Scientific Rationale & Molecular Context {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (hereafter referred to as MC-ATAA ) is a critical, highly functionalized intermediate used in the synthesis of advanced-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Molecular Context

{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (hereafter referred to as MC-ATAA ) is a critical, highly functionalized intermediate used in the synthesis of advanced-generation cephalosporin antibiotics (such as Cefotiam and Cefmenoxime). Because impurities in this intermediate—such as unreacted 2-aminothiazol-4-yl acetic acid, des-methoxycarbonyl degradants, or dimeric byproducts—can propagate through the synthetic cascade and compromise the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is mandatory.

Developing an analytical method for MC-ATAA requires a deep understanding of its physicochemical properties. The molecule features a weakly acidic carboxylic acid moiety (pKa ~3.5) and a methoxycarbonyl-protected aminothiazole ring.

The Causality of Chromatographic Choices:

  • Stationary Phase: A high-density C18 (Octadecylsilane) column is selected. The methoxycarbonyl protecting group imparts sufficient hydrophobicity to ensure robust retention on a C18 stationary phase.

  • Mobile Phase pH Control: If analyzed in neutral water, the acetic acid moiety exists in a state of partial ionization, leading to multiple retention mechanisms, severe peak tailing, and split peaks. By buffering the aqueous mobile phase to pH 2.5 using phosphoric acid, the carboxylic acid is fully protonated (neutralized). This forces the molecule to partition purely based on hydrophobicity, ensuring sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN possesses a lower UV cutoff and lower viscosity, which sharpens peak shapes and enhances the signal-to-noise ratio for low-level impurities during UV detection at 254 nm.

Experimental Design & Chromatographic Conditions

To separate MC-ATAA from its synthetic precursors and degradation products, a gradient elution strategy is employed. The initial highly aqueous hold washes out polar inorganic salts, while the organic ramp elutes the main compound and strongly retained lipophilic impurities.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18, 250 × 4.6 mm, 5 µmProvides optimal theoretical plates and hydrophobic retention for the protected thiazole.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Fully protonates the acetic acid moiety (pKa ~3.5) to prevent peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff and viscosity compared to methanol; sharpens peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing resolution and run time.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer/peak symmetry.
Detection UV at 254 nmTargets the strong π-π* transition of the conjugated 1,3-thiazole ring.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity for impurities.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to elute highly polar impurities (e.g., salts).
5.0955End of isocratic hold.
20.04060Linear gradient to elute the main MC-ATAA peak and related substances.
25.01090Column wash to remove strongly bound dimers or lipophilic byproducts.
25.1955Return to initial conditions.
35.0955Re-equilibration prior to the next injection.

Workflow Visualization

HPLC_Workflow A 1. Mobile Phase & Sample Prep B 2. System Suitability Test (SST) A->B Equilibration C 3. RP-HPLC Gradient Elution B->C Pass Criteria Met D 4. UV Detection (254 nm) C->D Analyte Separation E 5. Data Analysis & Purity Report D->E Integration

Fig 1: Self-validating HPLC workflow for MC-ATAA purity analysis and data processing.

Step-by-Step Protocol: A Self-Validating System

To guarantee the trustworthiness of the analytical data, this protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are mathematically satisfied, aligning with the core principles of[1].

Step 1: Mobile Phase Preparation
  • Action: Prepare Mobile Phase A by adding 1.0 mL of HPLC-grade phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon or PTFE membrane. Degas via sonication for 10 minutes.

  • Causality: Phosphoric acid is UV-transparent at 254 nm and provides a highly stable pH buffer. Filtration and degassing are critical to prevent pump cavitation, baseline drift, and the introduction of particulates that could clog the column frit.

Step 2: Diluent and Sample Preparation
  • Action: Prepare a sample diluent consisting of Water:Acetonitrile (90:10, v/v).

  • Action: Accurately weigh 25.0 mg of the MC-ATAA sample into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Causality: The choice of diluent is a frequent point of failure in HPLC. If the sample is dissolved in 100% Acetonitrile (a strong solvent) and injected into a 95% aqueous mobile phase, the analyte will travel rapidly through the column head before partitioning, causing a phenomenon known as the "solvent effect" (peak splitting and broadening). Using a diluent that closely matches the initial gradient conditions ensures immediate and uniform focusing of the analyte band at the head of the column.

Step 3: System Suitability Testing (SST) - The Gatekeeper
  • Action: Inject the 1.0 mg/mL standard solution six consecutive times before analyzing any unknown batches.

  • Action: Evaluate the chromatograms against the strict acceptance criteria outlined in Table 3.

  • Causality: The SST mathematically proves the system is equilibrated and capable of precise quantification. If the RSD exceeds 2.0%, it indicates autosampler inconsistency or incomplete column equilibration, rendering any subsequent sample data invalid.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionValidation Purpose
Retention Time (RT) ~14.5 ± 0.5 minEnsures consistent mobile phase composition and pump delivery.
Peak Tailing Factor (T) ≤ 1.5Confirms the absence of secondary interactions (e.g., active silanols).
Theoretical Plates (N) ≥ 5,000Validates column packing integrity and overall efficiency.
Area % RSD (n=6) ≤ 2.0%Demonstrates the precision of the injection and integration method.
Step 4: Sequence Execution and Impurity Profiling
  • Action: Execute the sequence: Blank (Diluent) SST (6 injections) Samples (Duplicate injections) Bracketing Standard.

  • Action: Integrate all peaks at 254 nm. Calculate the purity of MC-ATAA using the area normalization method, ensuring blank peaks (system peaks from the gradient) are excluded from the total area calculation.

  • Causality: Area normalization is highly effective and scientifically justified here because the structurally related impurities share the same conjugated 1,3-thiazole chromophore, meaning their molar extinction coefficients at 254 nm are nearly identical to the parent compound.

Method Validation Framework

To ensure the method is "suitable for its intended purpose," it must be fully validated according to [2]. Key parameters to evaluate include:

  • Specificity: Demonstrated by injecting known impurities (e.g., 2-aminothiazol-4-yl acetic acid) and proving baseline resolution ( Rs​>2.0 ) from the MC-ATAA peak.

  • Linearity: Evaluated across a range of 25% to 150% of the nominal concentration (0.25 mg/mL to 1.5 mg/mL), requiring a correlation coefficient ( R2 ) ≥0.999 .

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Established based on the signal-to-noise ratio (S/N). LOD is defined at S/N ≥3:1 and LOQ at S/N ≥10:1 , ensuring trace impurities can be confidently reported.

References

  • European Pharmacopoeia (Ph. Eur.) 11th Edition, Chapter 2.2.29: Liquid Chromatography. European Directorate for the Quality of Medicines & HealthCare (EDQM).[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation.[Link]

Sources

Application

The Lynchpin of Modern Antibiotics: Application of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid in Drug Discovery

Introduction: The Indispensable Role of the Aminothiazole Acetic Acid Moiety In the landscape of modern medicinal chemistry, particularly in the development of life-saving β-lactam antibiotics, few structural motifs have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of the Aminothiazole Acetic Acid Moiety

In the landscape of modern medicinal chemistry, particularly in the development of life-saving β-lactam antibiotics, few structural motifs have proven as critical as the 2-aminothiazole ring. At the heart of this chemical class lies {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and its close derivatives. This seemingly unassuming molecule is, in fact, a cornerstone in the industrial synthesis of third and fourth-generation cephalosporins, a class of antibiotics prized for their broad-spectrum activity and enhanced stability against bacterial β-lactamase enzymes.[1][2]

The incorporation of this specific side chain at the 7-position of the cephem nucleus is a pivotal chemical modification that confers potent bactericidal properties. The (Z)-methoxyimino group, in particular, is crucial for this enhanced activity and resistance to enzymatic degradation by bacteria.[3] This guide provides an in-depth exploration of the application of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in drug discovery, focusing on its synthesis, activation, and coupling to cephalosporin cores to generate blockbuster drugs such as Cefixime, Cefotaxime, and Ceftazidime. Furthermore, we will touch upon the broader significance of the 2-aminothiazole scaffold in other therapeutic areas, underscoring its versatility as a privileged structure in drug discovery.[4][5]

The Biological Target: Disrupting Bacterial Cell Wall Synthesis

To appreciate the significance of cephalosporins derived from this thiazole derivative, one must first understand their mechanism of action. Bacteria possess a unique and essential structural component, the peptidoglycan cell wall, which is absent in mammalian cells, making it an ideal target for selective toxicity.[6][7] This wall is a mesh-like polymer of glycan chains cross-linked by short peptides. The final and critical step of this cross-linking is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[8][9]

Cephalosporins, through their characteristic β-lactam ring, mimic the D-Ala-D-Ala terminal of the peptide chains that are the natural substrate for PBPs.[10] By irreversibly acylating a serine residue in the active site of the PBP, the antibiotic inactivates the enzyme, halting peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death.[11]

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Cephalosporin Lipid_II Lipid II Precursor (NAG-NAM-pentapeptide) Transglycosylase PBP (Transglycosylase activity) Lipid_II->Transglycosylase Polymerization Glycan_Chain Elongating Glycan Chain Transglycosylase->Glycan_Chain Transpeptidase PBP (Transpeptidase activity) Glycan_Chain->Transpeptidase Cross-linking Cross_Linked_PG Cross-Linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_Linked_PG Inactive_PBP Inactive Acylated PBP Transpeptidase->Inactive_PBP Cell_Lysis Cell Lysis and Death Cephalosporin Cephalosporin (e.g., Cefixime) Cephalosporin->Transpeptidase No_Cross_Linking Inhibition of Cross-linking Inactive_PBP->No_Cross_Linking No_Cross_Linking->Cell_Lysis

Figure 1: Mechanism of action of cephalosporins.

Synthetic Applications in Cephalosporin Chemistry

The core of applying {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid lies in a multi-step synthetic sequence that involves the synthesis of the side-chain precursor, its activation, and its subsequent coupling to a cephalosporin nucleus.

Part 1: Synthesis of the Thiazole Acetic Acid Side Chain

A common industrial route to the closely related and widely used 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid involves a series of reactions starting from more basic building blocks. The following protocol is a representative synthesis.

Protocol 1: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

This protocol outlines a general, multi-step synthesis.

Step 1: Oximation of Ethyl Acetoacetate

  • In a reaction vessel, combine ethyl acetoacetate and an appropriate solvent such as glacial acetic acid.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for 1-2 hours.

  • Extract the resulting ethyl 2-(hydroxyimino)-3-oxobutanoate into an organic solvent.

Step 2: Methylation of the Oxime

  • To the solution from Step 1, add a methylating agent such as dimethyl sulfate in the presence of a base (e.g., sodium carbonate) and a phase-transfer catalyst.

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Separate the organic layer containing ethyl 2-(methoxyimino)-3-oxobutanoate.

Step 3: Chlorination

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane.

  • Cool the solution to a low temperature (-10 to 0°C).

  • Introduce a chlorinating agent (e.g., sulfuryl chloride or triphosgene) to yield ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate.[3]

Step 4: Thiazole Ring Formation (Hantzsch Thiazole Synthesis)

  • Prepare a solution of thiourea and a base (e.g., sodium acetate) in an aqueous alcohol mixture.[3]

  • Slowly add the chlorinated product from Step 3 to the thiourea solution, maintaining a controlled temperature.

  • Allow the cyclization reaction to proceed for several hours to form ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.

  • The desired (Z)-isomer is typically crystallized from the reaction mixture.

Step 5: Hydrolysis to the Carboxylic Acid

  • Suspend the ethyl ester from Step 4 in an aqueous alcohol solution.

  • Add a base such as sodium hydroxide to hydrolyze the ester.

  • Monitor the reaction until completion, then carefully acidify the mixture with an acid like hydrochloric acid to a pH of approximately 2.5-3.0 to precipitate the final product, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[12]

  • Filter, wash, and dry the product to obtain a high-purity solid.

Part 2: Activation of the Carboxylic Acid and Coupling to the Cephem Nucleus

Direct amidation of the thiazole acetic acid with the 7-amino group of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA, or 7-amino-3-vinyl-3-cephem-4-carboxylic acid, 7-AVCA) is inefficient. Therefore, the carboxylic acid must be "activated" to facilitate the coupling reaction. Several methods are employed in industrial settings, each with its own advantages and disadvantages.

G Thiazole_Acid {2-[(Methoxycarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid Activation Activation of Carboxylic Acid Thiazole_Acid->Activation Activated_Ester Activated Intermediate (e.g., Thioester, Acid Chloride) Activation->Activated_Ester Coupling Amide Bond Formation Activated_Ester->Coupling 7_ACA 7-ACA or Derivative 7_ACA->Coupling Cephalosporin Cephalosporin Drug (e.g., Cefixime, Cefotaxime) Coupling->Cephalosporin

Figure 2: General workflow for cephalosporin synthesis.

Activation Methods:

  • Formation of an Acid Chloride: A classic and highly reactive method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is highly effective but requires careful control due to the reactivity and potential for side reactions.

  • Formation of a Thioester: A widely used industrial method involves the formation of a 2-mercaptobenzothiazolyl (MBT) thioester. This is achieved by reacting the thiazole acetic acid with 2,2'-dithiobis(benzothiazole) and triphenylphosphine.[3] The resulting activated ester is stable enough to be isolated but sufficiently reactive for efficient coupling. This method is favored for its high yields and cleaner reaction profiles.

  • Using Coupling Reagents: Standard peptide coupling reagents can also be employed. An industrially viable and more environmentally friendly approach utilizes 4-toluenesulfonyl chloride (TsCl) as a coupling reagent, which activates the carboxylic acid in situ.[9][13] This method avoids the use of chlorinated solvents and produces easily separable byproducts.

Table 1: Comparison of Carboxylic Acid Activation Methods

Activation MethodKey ReagentsAdvantagesDisadvantagesTypical Yields
Acid Chloride Thionyl chloride (SOCl₂), Oxalyl chlorideHigh reactivity, rapid reactionMoisture sensitive, potential for side reactions, corrosive byproducts85-95%
Thioester (MBT) 2,2'-Dithiobis(benzothiazole), TriphenylphosphineStable intermediate, high yields, clean reactionStoichiometric phosphine oxide byproduct>90%[3]
Tosyl Chloride 4-Toluenesulfonyl chloride (TsCl)Economical, avoids chlorinated solvents, simple workupMay require specific solvent systems (e.g., with methanol or ethyl acetate)82-95%[13]
Part 3: Application in the Synthesis of Key Cephalosporins

Protocol 2: Synthesis of Cefixime

This protocol is a representative synthesis of Cefixime, an orally active third-generation cephalosporin.

Step 1: Activation of the Side Chain

  • To a solution of (Z)-2-(2-aminothiazol-4-yl)-2-((methoxycarbonyl)methoxyimino)acetic acid in a suitable solvent like acetonitrile, add 2,2'-dithiobis(benzothiazole).

  • Cool the mixture and add triethylamine, followed by triphenylphosphine, while maintaining a low temperature (e.g., 0°C).

  • Stir the reaction mixture until the formation of the 2-mercapto-1,3-benzothiazolyl ester is complete.

Step 2: Coupling with 7-AVCA

  • In a separate vessel, prepare a mixture of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a solvent system such as tetrahydrofuran and water.

  • Cool the 7-AVCA mixture to approximately 4°C.

  • Slowly add the activated thioester from Step 1 to the 7-AVCA solution, along with a base like triethylamine, over several hours at a controlled low temperature.

  • Allow the coupling reaction to proceed to completion.

Step 3: Hydrolysis and Isolation

  • Upon completion of the coupling, perform an aqueous workup to separate the organic and aqueous layers.

  • The aqueous layer, containing the triethylamine salt of the cefixime methyl ester, is then subjected to alkaline hydrolysis with sodium hydroxide for a short duration.[14]

  • Immediately after hydrolysis, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.5.[12][14]

  • Cool the solution to induce crystallization of Cefixime trihydrate.

  • Filter the solid, wash with cold water, and dry to obtain the final product with high purity.[3][15]

Protocol 3: Synthesis of Cefotaxime (General Procedure)

Cefotaxime is another prominent third-generation cephalosporin. Its synthesis follows a similar logic, coupling the activated thiazole side chain with 7-aminocephalosporanic acid (7-ACA).

  • Activation: The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is activated, often as the 2-mercaptobenzothiazolyl thioester (MAEM), which is commercially available.[1]

  • Coupling: The activated side chain (MAEM) is reacted with 7-ACA in a suitable solvent system (e.g., dichloromethane) in the presence of a base like triethylamine at room temperature.[1]

  • Workup and Isolation: The reaction mixture is worked up with an aqueous extraction. The Cefotaxime, as a salt, is partitioned into the aqueous phase.

  • Salt Formation: The free acid is then converted to its stable and water-soluble sodium salt by reacting it with a sodium source, such as sodium-2-ethylhexanoate, in an alcohol-based solvent system.[16] The final product is isolated by crystallization.

Protocol 4: Synthesis of Ceftazidime (General Procedure)

Ceftazidime features a more complex side chain, but the core coupling strategy remains the same. The side chain is (Z)-2-(2-aminothiazol-4-yl)-2-((1-carboxy-1-methylethoxy)imino)acetic acid.

  • Side Chain Synthesis: The unique side chain is synthesized and its carboxylic acid groups are typically protected (e.g., as t-butyl esters).

  • Activation and Coupling: The protected side chain is activated and coupled with the 7-amino group of the Ceftazidime nucleus, 7-amino-3-(1-picolyl)-cephem acid (7-APCA).[17]

  • Deprotection and Isolation: The protecting groups on the side chain are removed, typically under acidic conditions (e.g., with formic acid and HCl).[8]

  • Purification: The final Ceftazidime product is purified by controlled crystallization, often as a pentahydrate, by carefully adjusting the pH of an aqueous solution.[6]

Beyond Cephalosporins: The 2-Aminothiazole Scaffold in Broader Drug Discovery

While the primary application of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid derivatives is in the realm of antibiotics, the core 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Researchers have successfully incorporated the 2-aminothiazole motif into compounds with a wide range of biological activities, including:

  • Anticancer Agents: Derivatives have been shown to inhibit various kinases and other proteins involved in cancer cell proliferation.[11][18]

  • Anti-inflammatory Drugs: The scaffold has been used to develop inhibitors of inflammatory enzymes and pathways.[4][5]

  • Antiviral and Antifungal Agents: The versatility of the 2-aminothiazole ring has been exploited to create compounds with activity against various microbial pathogens beyond bacteria.[19]

This broad applicability ensures that the chemistry and synthetic methodologies developed for cephalosporin side chains will continue to be relevant and adaptable for the discovery of new therapeutic agents in diverse disease areas.

Conclusion

{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and its related structures are far more than simple chemical intermediates. They are enabling molecules that have paved the way for some of the most important antibacterial drugs of the modern era. A deep understanding of their synthesis, activation, and coupling chemistry is essential for researchers and professionals in the field of drug development. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for the practical application of this critical building block, not only for the continued innovation in the cephalosporin class but also for the broader exploration of the 2-aminothiazole scaffold in the ongoing quest for new and effective medicines.

References

  • Industrial enzymatic production of cephalosporin-based beta-lactams. PubMed. Available at: [Link]

  • (PDF) A rapid procedure to prepare cefotaxime. ResearchGate. Available at: [Link]

  • Synthesis method of ceftazidime. Eureka | Patsnap. Available at: [Link]

  • Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode. ACS Publications. Available at: [Link]

  • CN102286003A - Synthesis method of ceftazidime. Google Patents.
  • Cephalosporins as key lead generation beta-lactam antibiotics. PMC - NIH. Available at: [Link]

  • Chemistry vs. bacteria, # 37. Cephalosporins, the factory. Bio Based Press. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available at: [Link]

  • ISSN: 0975-8585 January – February 2020 RJPBCS 11(1) Page No. 24. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]9].pdf

  • General Synthesis of Industrial Cephalosporin‐Based Antibiotics Through Amidation with Tosyl Chloride as a Coupling Reagent | Request PDF. ResearchGate. Available at: [Link]

  • US8008478B2 - Process for the preparation of cefixime. Google Patents.
  • Synthesis method of cefixime. Eureka | Patsnap. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Study on the synthesis of cefixime. ResearchGate. Available at: [Link]

  • US7705142B2 - Process for the preparation of cefixime. Google Patents.
  • Process for the preparation of crystalline ceftazidime pentahydrate. European Patent Office - Googleapis.com.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF CEFIXIME. Patent 1863822 - EPO. Available at: [Link]

  • Cefotaxime Mediated Synthesis of Gold Nanoparticles: Characterization and Antibacterial Activity. PMC. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • CN102875576A - Synthesis of antibiotic ceftazidime, ceftazidime for injection and preparation method of ceftazidime. Google Patents.
  • EP0842937A2 - Process for the preparation of the cephalosporin derivatives cefotaxime and ceftriaxone. Google Patents.
  • (PDF) Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available at: [Link]

  • Patent Review of Manufacturing Routes to Fifth-Generation Cephalosporin Drugs. Part 1, Ceftolozane | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Synthesis of new derivatives of Ceftazidime as possible Prodrugs. Available at: [Link]

  • Production, Characterization and Clinical Applications of Third-generation Cephalosporins. SAS Publishers. Available at: [Link]

  • Development and Research of Cephalosporin Antibiotics. Warwick Evans Publishing. Available at: [Link]

  • EP0453924A1 - A process for synthesizing cephalosporin compounds. Google Patents.
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

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Method

Application Note: Esterification Strategies for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Strategic Overview The compound {2-[(Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Strategic Overview

The compound {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a highly functionalized aminothiazole derivative. It is a vital side-chain building block in the synthesis of advanced-generation cephalosporin antibiotics (e.g., Cefotaxime, Ceftriaxone analogs) and other targeted therapeutics. The N-methoxycarbonyl group serves as a crucial protecting moiety, ensuring the chemoselectivity of the 2-amino position during complex downstream coupling sequences.

However, manipulating the C4-acetic acid moiety requires precise, divergent esterification strategies depending on the immediate synthetic goal:

  • Alkyl Esterification (Protection): Masking the carboxylic acid to prevent unwanted side reactions during multi-step synthetic sequences.

  • Active Esterification (Activation): Priming the carboxylic acid for direct nucleophilic attack by amine-bearing drug scaffolds (such as the 7-aminocephalosporanic acid core).

Mechanistic Causality & Method Selection

Why Avoid Traditional Fischer-Speier Esterification?

Fischer esterification relies on strong Brønsted acids (e.g., H₂SO₄, HCl) and refluxing conditions. The {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid substrate contains an acid-labile N-methoxycarbonyl group and a nucleophilic thiazole nitrogen. Subjecting this molecule to strong acids leads to premature deprotection and thiazole protonation, drastically reducing yields and complicating purification.

The Modified Steglich and EDC/NHS Advantage

To maintain substrate integrity, mild, room-temperature activation using carbodiimide chemistry is strictly required[1].

  • Modified Steglich Esterification (EDC/DMAP): We replace the traditional DCC (N,N'-dicyclohexylcarbodiimide) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC facilitates the formation of a water-soluble urea byproduct, allowing for simple aqueous workup. In contrast, DCC produces insoluble dicyclohexylurea (DCU) which persistently contaminates the product[2]. DMAP (4-dimethylaminopyridine) acts as an essential acyl-transfer catalyst, suppressing the unwanted 1,3-rearrangement of the O-acylisourea intermediate into a dead-end N-acylurea.

  • Active Ester Formation (EDC/NHS): For amide coupling preparations, reacting the acid with N-hydroxysuccinimide (NHS) in the presence of EDC generates a highly stable, isolable NHS-ester. This intermediate resists aqueous hydrolysis much better than the transient O-acylisourea, allowing for controlled, highly efficient bioconjugation or API synthesis [3].

Quantitative Method Comparison

The following table summarizes the operational parameters and expected outcomes for various esterification methods applied to this specific aminothiazole substrate.

Esterification MethodReagentsReaction ConditionsYield ExpectationByproduct ProfileSuitability for Thiazole Substrate
Fischer-Speier MeOH, H₂SO₄ (cat.)Reflux, 12-24hLow (<30%)Deprotected aminePoor (Acid-labile substrate)
Classic Steglich DCC, DMAP, MeOHCH₂Cl₂, RT, 4hHigh (80-90%)Insoluble DCUModerate (Purification difficult)
Modified Steglich EDC·HCl, DMAP, MeOHCH₂Cl₂, RT, 4hHigh (85-95%)Water-soluble ureaExcellent (Simple aqueous workup)
Active Esterification EDC·HCl, NHSDMF/CH₂Cl₂, RT, 6hHigh (80-90%)Water-soluble ureaExcellent (Primes for amide coupling)

Process Workflow Visualization

Workflow Start {2-[(Methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Decision Synthetic Objective? Start->Decision Path1 Carboxylic Acid Protection (Alkyl Ester) Decision->Path1 Protection Path2 Amide Coupling Activation (Active Ester) Decision->Path2 Activation Cond1 EDC·HCl, DMAP, MeOH CH2Cl2, 0°C to RT Path1->Cond1 Cond2 EDC·HCl, NHS DMF or CH2Cl2, RT Path2->Cond2 Prod1 Methyl Ester Derivative (Stable, easily stored) Cond1->Prod1 Prod2 NHS-Active Ester (Ready for 7-ACA coupling) Cond2->Prod2

Caption: Divergent esterification workflow for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Experimental Protocols

Protocol A: Synthesis of Methyl {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate (Protection)

This protocol utilizes a modified Steglich approach to afford the methyl ester without degrading the N-protecting group.

Reagents:

  • Starting Material (SM): 2.16 g (10.0 mmol, 1.0 eq)

  • EDC·HCl: 2.30 g (12.0 mmol, 1.2 eq)

  • DMAP: 0.12 g (1.0 mmol, 0.1 eq)

  • Anhydrous Methanol (MeOH): 1.60 g (50.0 mmol, 5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂): 25 mL

Step-by-Step Methodology:

  • Initialization: Suspend the SM in 25 mL of anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation during the initial carbodiimide activation phase.

  • Activation: Add EDC·HCl and DMAP sequentially to the stirring suspension. Stir for 15 minutes at 0 °C.

  • Esterification: Add anhydrous MeOH dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The SM will remain at the baseline (due to the free carboxylic acid), while the newly formed methyl ester will migrate to an Rf​ of ~0.55.

  • Aqueous Workup:

    • Dilute the reaction mixture with an additional 25 mL of CH₂Cl₂.

    • Wash with 0.1 M HCl (2 × 20 mL). Causality: This selectively protonates the DMAP catalyst, partitioning it entirely into the aqueous layer and preventing amine contamination.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates any unreacted SM, pulling it into the aqueous phase, ensuring the organic layer contains only the neutral ester product.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester as a solid.

Protocol B: Synthesis of the NHS-Active Ester (Activation for Amide Coupling)

This protocol generates an isolable activated ester, perfectly primed for nucleophilic attack by primary amines in subsequent API synthesis steps.

Reagents:

  • Starting Material (SM): 2.16 g (10.0 mmol, 1.0 eq)

  • EDC·HCl: 2.30 g (12.0 mmol, 1.2 eq)

  • N-Hydroxysuccinimide (NHS): 1.38 g (12.0 mmol, 1.2 eq)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • Initialization: Dissolve the SM and NHS in 20 mL of anhydrous DMF under nitrogen at RT. Causality: DMF is chosen over CH₂Cl₂ here due to the superior solubility profile of NHS in highly polar aprotic solvents.

  • Activation: Add EDC·HCl in one portion. Stir the reaction mixture at RT for 6 hours.

  • Self-Validation (Precipitation): As the reaction progresses, the formation of the active ester can be confirmed by TLC (EtOAc/MeOH 9:1).

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Causality: The highly polar DMF and the water-soluble EDC-urea byproduct will remain in the aqueous phase, while the hydrophobic NHS-ester will precipitate out of solution.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water (3 × 20 mL) and cold diethyl ether (20 mL) to remove residual moisture and trace DMF. Dry under high vacuum to afford the NHS-active ester.

Mechanistic Pathway Visualization

Mechanism Acid Carboxylic Acid Substrate O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr + DMAP N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl 1,3-rearrangement (Suppressed by DMAP) DMAP DMAP Catalyst DMAP->Acyl_Pyr Ester Target Ester + Water-Soluble Urea Acyl_Pyr->Ester + Nucleophile Alcohol Alcohol / NHS Nucleophile Alcohol->Ester

Caption: Mechanistic pathway of EDC/DMAP-mediated esterification highlighting DMAP's role in suppressing N-acylurea formation.

References

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Available at:[Link] [1]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 23(17), 6405-6413. Available at:[Link] [2]

  • Thalluri, K., et al. (2024). "Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3". The Journal of Organic Chemistry, 89(11). Available at:[Link] [3]

Application

Advanced Cyclization Protocols for Thiazole Ring Synthesis: From Classical Hantzsch to Modern Oxidative Strategies

Introduction and Scientific Rationale The thiazole ring—a five-membered heteroaromatic system containing sulfur and nitrogen at positions 1 and 3—is a highly privileged scaffold in drug discovery and medicinal chemistry[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The thiazole ring—a five-membered heteroaromatic system containing sulfur and nitrogen at positions 1 and 3—is a highly privileged scaffold in drug discovery and medicinal chemistry[1]. Thiazole moieties are integral to the pharmacophores of numerous FDA-approved therapeutics, including the antiretroviral Ritonavir, the antifungal Abafungin, and the antineoplastic Tiazofurin[1].

Because the thiazole ring imparts favorable lipid solubility, hydrophilicity, and metabolic stability, developing robust, high-yield cyclization protocols is a critical focus for synthetic chemists[1]. This application note details two distinct methodological paradigms for thiazole synthesis: the classical Hantzsch Thiazole Synthesis (and its modern modifications) and the state-of-the-art Electrochemical Oxidative Cyclization . By understanding the mechanistic causality behind each step, researchers can optimize these protocols for complex substrate libraries.

Mechanistic Pathways & Logical Workflows

The Hantzsch Cyclization Mechanism

First reported in 1887, the Hantzsch synthesis remains the most reliable method for constructing 2,4-disubstituted thiazoles[2]. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea[2]. The causality of the transformation relies on a strictly ordered sequence of nucleophilic attacks:

  • S-Alkylation : The highly polarizable sulfur atom of the thioamide acts as a soft nucleophile, executing an SN​2 attack on the α-carbon of the haloketone, displacing the halide[2].

  • Intramolecular Cyclization : The intermediate thioether undergoes an intramolecular nucleophilic attack where the thioamide nitrogen attacks the ketone carbonyl, yielding a five-membered hydroxythiazoline intermediate[2].

  • Dehydration : Acid-catalyzed elimination of a water molecule drives the aromatization, yielding the highly stable, conjugated thiazole ring[2].

Hantzsch A Reactants: α-Haloketone + Thioamide B Step 1: Nucleophilic SN2 Attack (Sulfur attacks α-carbon) A->B C Intermediate: S-Alkylated Thioether B->C D Step 2: Intramolecular Cyclization (Nitrogen attacks carbonyl) C->D E Intermediate: Hydroxythiazoline D->E F Step 3: Dehydration (-H2O) (Acid-catalyzed aromatization) E->F G Final Product: Substituted Thiazole F->G

Logical pathway of the classical Hantzsch thiazole synthesis mechanism.

Electrochemical Oxidative Cyclization

Modern green chemistry initiatives have driven the development of metal-free, oxidant-free protocols. The electrochemical oxidative cyclization of enaminones with thioamides provides a sustainable route to thiazoles[3]. By utilizing an undivided electrochemical cell, anodic oxidation generates radical cations that facilitate a cascade of new C–S and C–N bond formations without the need for toxic α-haloketones[3].

ElectroCyclization Start Precursors: Enaminone + Thioamide Setup Electrochemical Setup: Undivided Cell, Constant Current Start->Setup Oxidation Anodic Oxidation: Radical Cation Generation Setup->Oxidation Coupling Intermolecular Coupling: C-S Bond Formation Oxidation->Coupling Annulation Oxidative Annulation: Intramolecular C-N Coupling Coupling->Annulation Product Final Product: Thiazole (Metal/Oxidant-Free) Annulation->Product

Workflow for the electrochemical oxidative cyclization of thiazoles.

Comparative Reaction Conditions

The table below summarizes the quantitative data and operational parameters across different thiazole synthesis methodologies, allowing researchers to select the optimal route based on substrate stability and available equipment.

MethodologyPrimary ReactantsCatalyst / ReagentsSolvent SystemTemp / TimeAvg. YieldKey Advantage
Classical Hantzsch [2]α-Haloketone + ThioamideNone (Self-catalyzed by HX)EthanolReflux / 2-4 h75-85%Highly scalable, simple setup.
Ultrasound Hantzsch [4]α-Bromoketone + ThioureaSilica-supported Tungstosilicic AcidEtOH/Water (1:1)Ambient / 1.5-2 h79-90%Greener solvent, faster kinetics.
Electrochemical [3]Enaminone + Thioamide nBu4​NBF4​ (Electrolyte)MeCN / EtOHAmbient / 3-5 h70-88%Avoids toxic haloketones, metal-free.

Detailed Experimental Protocols

Protocol A: Classical Hantzsch Synthesis of 2-Aminothiazoles

This protocol is optimized for the synthesis of 4-aryl-2-aminothiazoles from α-bromoacetophenones and thiourea.

Materials: α-Bromoacetophenone (1.0 equiv), Thiourea (1.1 equiv), Absolute Ethanol, 5% Aqueous Na2​CO3​ .

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (11 mmol) in 15 mL of absolute ethanol.

    • Expert Insight: Ethanol is the preferred solvent because its protic nature stabilizes the leaving bromide ion, significantly lowering the activation energy of the initial SN​2 transition state.

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add α-bromoacetophenone (10 mmol) dropwise over 10 minutes.

    • Expert Insight: α-Haloketones are highly reactive and prone to thermal degradation or unwanted side reactions (e.g., self-condensation). Dropwise addition controls the exothermic SN​2 attack.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78°C) for 2 to 3 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Neutralization & Precipitation: Once complete, cool the mixture to room temperature. Pour the contents into a beaker containing 30 mL of ice-cold 5% Na2​CO3​ solution and stir vigorously[2].

    • Expert Insight: The thiazole product initially forms as a hydrobromide salt, which is highly soluble in the aqueous/ethanolic mixture. The mild base neutralizes the HBr, shifting the equilibrium to the free base, which instantly precipitates out of the aqueous phase[2].

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 10 mL) and dry in a vacuum oven at 60°C[2].

Protocol B: Electrochemical Oxidative Cyclization

A sustainable, metal-free protocol for the synthesis of 2,4,5-trisubstituted thiazoles.

Materials: Enaminone (0.5 mmol), Thioamide (0.6 mmol), Tetrabutylammonium tetrafluoroborate ( nBu4​NBF4​ , 0.1 M), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Cell Assembly: Equip a 10 mL undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

    • Expert Insight: An undivided cell is utilized to minimize internal resistance and simplify the physical setup. Graphite is chosen as the anode due to its high surface area and excellent stability during radical cation generation[3].

  • Reaction Mixture: Add the enaminone, thioamide, and nBu4​NBF4​ to the cell. Dissolve the mixture in 5 mL of MeCN.

  • Electrolysis: Apply a constant current of 10 mA at ambient temperature. Stir the mixture continuously for 4 hours.

    • Expert Insight: Constant current (galvanostatic electrolysis) is critical here. It ensures a steady, controlled rate of anodic oxidation, preventing the over-oxidation of the thioamide into unreactive sulfoxides or sulfones[3].

  • Workup: Post-electrolysis, evaporate the solvent under reduced pressure. Extract the residue with Ethyl Acetate (3 × 15 mL) and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure thiazole derivative.

Troubleshooting & Causality Matrix

Observation / IssueScientific CausalityRecommended Solution
Dark, tarry byproducts in Hantzsch synthesis Thermal degradation or polymerization of the α-haloketone prior to nucleophilic attack.Ensure the haloketone is freshly synthesized or stored at -20°C. Strictly maintain 0°C during the addition phase.
Product fails to precipitate upon workup (Hantzsch) The pH of the solution is too low, keeping the thiazole protonated as a soluble hydrobromide salt.Gradually add more 5% Na2​CO3​ or 1M NaOH until the pH reaches 8-9 to force the free base out of solution.
Low yield in Electrochemical Cyclization Passivation of the graphite anode due to polymer deposition, increasing cell resistance.Briefly reverse the polarity for 30 seconds to clean the electrode, or mechanically polish the graphite rod before use.
Formation of 1,2,4-thiadiazoles instead of thiazoles Electrochemical dimerization of thioamides occurs when enaminone concentration is depleted or mixing is poor[3].Increase the stirring rate to ensure mass transfer to the electrode, or use a slight excess of the enaminone precursor.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Molecules (NIH PMC) URL:[Link]

  • Electrochemical Enaminone-Thioamide Annulation and Thioamide Dimeric Annulation for the Tunable Synthesis of Thiazoles and 1,2,4-Thiadiazole Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid in Modern Medicinal Chemistry

Foreword: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular fragments consistently reappear in successful therapeutic agents, earning them the desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular fragments consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 2-aminothiazole ring is a quintessential example of such a scaffold. Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow it to serve as a highly effective pharmacophore for a multitude of biological targets. This guide focuses on a particularly valuable derivative: {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and its closely related analogues, such as (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid. These molecules are not merely synthetic curiosities; they are cornerstone building blocks in the industrial synthesis of third and fourth-generation cephalosporin antibiotics, drugs that form a critical line of defense against severe bacterial infections.[1]

The strategic importance of this building block lies in the (Z)-syn-methoxyimino group, which confers significant resistance to β-lactamase enzymes, and the 2-aminothiazole ring, which enhances the antibacterial spectrum. The carboxylic acid function serves as the chemical handle for covalently linking this crucial side chain to the 7-amino position of the cephalosporin nucleus (e.g., 7-ACA). This document provides an in-depth exploration of its properties, reactivity, and field-proven protocols for its application, designed for researchers and professionals in drug development.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is foundational to its successful application. The data below pertains to the closely related and often-used parent compound, (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid, from which the title compound is derived via N-protection.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid[2]
CAS Number 65872-41-5 (for syn or Z-isomer)[3]
Molecular Formula C₆H₇N₃O₃S[2]
Molecular Weight 201.21 g/mol [2]
Appearance Light orange, light cream, or pale white powder/crystals[4][5]
Melting Point >160°C (decomposes)[6][7]
Solubility Soluble in aqueous base; slightly soluble in methanol.[8][9]
Safety & Handling

As a laboratory chemical, proper handling is paramount to ensure personnel safety.

  • Hazard Identification : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[3]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[3][10]

    • Handling : Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[3]

  • Storage : Store in a cool, dark place in a tightly sealed container.[3]

Core Reactivity & Synthetic Strategy

The primary utility of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is the acylation of a primary amine, most notably the 7-amino group of a β-lactam core. The synthetic strategy universally involves two key stages: activation of the carboxylic acid followed by amide bond formation .

The Rationale for the Methoxycarbonyl Protecting Group: The 2-amino group on the thiazole ring is nucleophilic. In an acylation reaction, if left unprotected, it could potentially react with an activated carboxylic acid on another molecule, leading to oligomerization or other unwanted side products. The methoxycarbonyl group (-C(=O)OCH₃) serves as a simple, effective protecting group. It temporarily converts the nucleophilic amine into a non-nucleophilic carbamate, thereby directing the reactivity exclusively to the desired carboxylic acid site. This avoids complex protection-deprotection sequences that can lower overall yield.[11][12]

G cluster_0 Core Workflow BuildingBlock {2-[(Methoxycarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid ActivatedIntermediate Activated Intermediate (e.g., Acid Chloride, Active Ester) BuildingBlock->ActivatedIntermediate Activation Step (e.g., SOCl₂, EDC/HOBt) FinalProduct Final Acylated Product (e.g., Cephalosporin Antibiotic) ActivatedIntermediate->FinalProduct Amide Coupling AmineSubstrate Amine Substrate (e.g., 7-ACA Nucleus) AmineSubstrate->FinalProduct

Caption: General workflow for utilizing the thiazole building block.

Field-Proven Experimental Protocols

The following protocols are presented with the causality behind key steps, reflecting best practices in process chemistry and drug development.

Protocol 1: Carboxylic Acid Activation via Acid Chloride Formation

This classic method provides a highly reactive intermediate suitable for coupling to less reactive amines. Low temperatures are critical to maintain the stability of the resulting acid chloride.[4][12]

Objective : To convert the carboxylic acid into a highly reactive acyl chloride.

Materials :

  • {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Nitrogen or Argon atmosphere

Procedure :

  • Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend the thiazole acetic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid).

  • Inerting : Purge the flask with dry nitrogen for 5-10 minutes.

  • Cooling : Cool the suspension to -15 °C using an appropriate cooling bath (e.g., ice/salt). Causality: This low temperature is crucial to prevent side reactions and decomposition of the thermally unstable product.[4]

  • Catalyst Addition : Add a catalytic amount of anhydrous DMF (1-2 drops). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species for this conversion.

  • Reagent Addition : Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -10 °C.

  • Reaction Monitoring : Stir the mixture at -15 °C to -10 °C. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Result : The resulting solution/slurry of the acid chloride is highly moisture-sensitive and is typically used immediately in the next step without isolation.

Protocol 2: Amide Coupling via Carbodiimide Activation (EDC/HOBt)

This is a milder, more modern alternative to the acid chloride method, widely used in peptide synthesis and medicinal chemistry. It avoids harsh reagents like SOCl₂ and generates a water-soluble urea byproduct, simplifying purification.[13]

Objective : To form an amide bond with a primary amine using a water-soluble carbodiimide.

Materials :

  • {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (1.0 eq)

  • Amine substrate (e.g., 7-aminocephalosporanic acid derivative, 1.0-1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq, if amine substrate is a salt)

  • Nitrogen or Argon atmosphere

G cluster_1 EDC/HOBt Coupling Mechanism CarboxylicAcid R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester Suppresses side reactions Urea EDC Byproduct (Water Soluble) O_Acyl->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine R'-NH₂ Amine->Amide

Caption: The carbodiimide (EDC) coupling mechanism.

Procedure :

  • Dissolution : In a dry flask under an inert atmosphere, dissolve the thiazole acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Activation : Add EDC·HCl (1.2 eq) in one portion and stir the mixture at 0 °C for 15-30 minutes. Causality: This pre-activation step allows for the formation of the HOBt active ester, which is less prone to side reactions like racemization compared to the O-acylisourea intermediate.[13]

  • Amine Addition : In a separate flask, dissolve the amine substrate (1.0 eq) in anhydrous DMF. If it is a hydrochloride or other salt, add DIPEA (2-3 eq) to liberate the free amine. Add this solution to the activated acid mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring : Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Causality: The aqueous washes remove the water-soluble EDC urea byproduct, excess HOBt, and any remaining base.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.

Case Study: Acylation of the 7-ACA Nucleus

A primary application of this building block is in the synthesis of cephalosporins like Cefotaxime and Ceftriaxone. The process involves coupling the activated thiazole side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus.[11][14]

Critical Insight : Direct acylation of 7-ACA can be inefficient. To improve solubility in organic solvents and enhance the nucleophilicity of the amine, the 7-ACA is often silylated prior to the coupling reaction, typically using agents like N,O-Bis(trimethylsilyl)acetamide (BSA).[14]

G Thiazole_Acid Thiazole Acetic Acid COOH Acid_Chloride Acid Chloride COCl Thiazole_Acid:f1->Acid_Chloride:f1 SOCl₂ / DCM -15 °C Cefotaxime Cefotaxime Final Product Acid_Chloride:f0->Cefotaxime:f0 Acylation -55 °C to -70 °C Seven_ACA 7-ACA NH₂ Silylated_ACA Silylated 7-ACA NHSiMe₃ Seven_ACA:f1->Silylated_ACA:f1 BSA Silylated_ACA:f0->Cefotaxime:f0

Caption: Simplified pathway for cephalosporin synthesis.

Protocol: Synthesis of a Cephalosporin Precursor

  • Silylation of 7-ACA : Suspend 7-ACA (1.0 eq) in anhydrous DCM. Add BSA (2.5 eq) and a catalytic amount of a silylating catalyst if needed. Stir at room temperature until a clear solution is obtained (typically 1-2 hours), indicating complete silylation.

  • Coupling : Cool the silylated 7-ACA solution to a very low temperature, typically between -70 °C and -55 °C.[11][14] Causality: This extreme cold is necessary to control the high reactivity of the acid chloride and prevent degradation of the sensitive β-lactam ring.

  • Addition : Slowly add a pre-cooled solution of the {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetyl chloride (from Protocol 1) in DCM to the silylated 7-ACA solution.

  • Reaction : Stir the reaction mixture at this low temperature for 2-4 hours.

  • Quench & Isolation : Quench the reaction by adding an alcohol (e.g., isopropanol) or water. This will also desilylate the product. The desired cephalosporin product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization or chromatography.

References

  • Patsnap Eureka.
  • Google Patents.
  • Google Patents.
  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.[Link]

  • PubChem. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216.[Link]

  • Google Patents.
  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665.[Link]

  • PrepChem.com. Synthesis of 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid.[Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]

  • Patsnap Eureka. Preparation method of (Z)-2-(tert-methoxycarbonyl methoxyimino)-2-(2-aminothiazol-4-yl)acetic acid.[Link]

  • ChemBK. (Z)-2-(2-Aminothiazole-4-yl)-2-(methoxycarbonylmethoxy-imino)acetic acid.[Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG.[Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.[Link]

  • Arabian Journal of Chemistry. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid.[Link]

  • Chembid. Exploring Methyl 2-(2-Amino-1,3-Thiazol-4-yl)acetate: Properties and Applications.[Link]

  • Google Patents.US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.[Link]

Sources

Application

Application Note: Synthesis and Optimization of Cefixime Side Chain Acid Active Ester

Prepared by: Senior Application Scientist Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Executive Summary The synthesis of Cefixime, a broad-spectrum third-generation oral cephalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, API Researchers, and Drug Development Professionals

Executive Summary

The synthesis of Cefixime, a broad-spectrum third-generation oral cephalosporin, relies heavily on the efficient amidation of the cephalosporin core (7-AVCA) with the appropriate side chain. Direct coupling of the free side chain acid—(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid (MICA) —is kinetically unfavorable due to steric hindrance and poor electrophilicity.

To overcome this, MICA is first converted into a highly reactive thioester known as the Cefixime side chain acid active ester [1]. This application note details an optimized, high-yield Mukaiyama-type redox condensation protocol for synthesizing this active ester using dibenzothiazyl disulfide (DM) and triethyl phosphite (TEP). By replacing traditional triphenylphosphine (TPP) with TEP, this method eliminates solid byproducts, drastically simplifies downstream purification, and increases the overall yield to >87%[2].

Mechanistic Grounding & Reagent Strategy

The formation of the active ester requires the activation of the MICA carboxylic acid to facilitate nucleophilic attack by 2-mercaptobenzothiazole (MBT), which is generated in situ from DM.

The Causality of Reagent Selection
  • Coupling Reagent (TEP vs. TPP): Historically, triphenylphosphine (TPP) was used to cleave the disulfide bond of DM. However, TPP generates triphenylphosphine oxide (TPPO), a highly crystalline solid that co-precipitates with the active ester, requiring tedious solvent recrystallization and reducing yields to ~65%[3]. Triethyl phosphite (TEP) is strategically chosen here because its oxidized byproduct, triethyl phosphate, is a liquid that is highly soluble in cold washing solvents (like acetonitrile), allowing for direct isolation of the active ester via simple filtration[2].

  • Nucleophilic Catalysis (Pyridine): While triethylamine (TEA) serves as the primary stoichiometric base to deprotonate the MICA acid, a catalytic amount of pyridine is introduced. Pyridine acts as a nucleophilic acyl transfer catalyst, forming a transient, highly reactive acylpyridinium intermediate that accelerates the final thioesterification step.

Mechanism MICA MICA Acid (Carboxylic Acid) Carboxylate MICA Carboxylate Anion MICA->Carboxylate DM DM (Dibenzothiazyl Disulfide) Intermediate Phosphonium-MBT Intermediate DM->Intermediate TEP Triethyl Phosphite (TEP) TEP->Intermediate Redox Attack Base TEA / Pyridine (Base/Catalyst) Base->Carboxylate Deprotonation ActiveEster MICA Active Ester (Target Thioester) Intermediate->ActiveEster Acylation Byproduct Triethyl Phosphate + MBT (Soluble Byproducts) Intermediate->Byproduct Leaving Groups Carboxylate->ActiveEster

Chemical activation pathway of MICA acid to its thioester using TEP and DM.

Quantitative Process Comparison

The table below summarizes the empirical data driving the shift from traditional TPP-mediated synthesis to the optimized TEP-mediated protocol.

Activation StrategyCoupling ReagentBase / CatalystByproduct ProfileTypical YieldRef
Traditional Redox Triphenylphosphine (TPP)Triethylamine (TEA)Triphenylphosphine oxide (Solid) - Hard to separate~65.2%[3]
Optimized Redox Triethyl phosphite (TEP)TEA + PyridineTriethyl phosphate (Liquid) - Easily washed~87.6%[2]
Phosphoryl Chloride Diethyl thiophosphoryl chlorideTri-n-butylamineDiethyl phosphoric acid (Liquid)High[4]

Standard Operating Protocol (100 mmol Scale)

This protocol is designed as a self-validating system . Built-in visual and thermodynamic checkpoints ensure that the operator can verify the success of each phase before proceeding.

Materials Required
  • MICA Acid: 25.9 g (100 mmol)

  • Dibenzothiazyl Disulfide (DM): 40.4 g (121 mmol)

  • Triethyl Phosphite (TEP): 22.4 g (135 mmol)

  • Triethylamine (TEA): 11.1 g (110 mmol)

  • Pyridine: 0.4 g (5.0 mmol)

  • Dichloromethane (DCM): 200 g (~150 mL, anhydrous)

  • Acetonitrile: 20 g (for washing, chilled to 0 °C)

Workflow S1 1. Slurry Formation DCM + MICA + DM S2 2. Base Addition TEA + Pyridine (10°C) S1->S2 S3 3. Activation Dropwise TEP (2.5h) S2->S3 S4 4. Incubation Stir at RT (2.0h) S3->S4 S5 5. Crystallization Cool to -10°C S4->S5 S6 6. Isolation Filter & Wash (MeCN) S5->S6

Step-by-step experimental workflow for synthesizing cefixime side chain active ester.

Step-by-Step Methodology

Step 1: Reactor Preparation & Slurry Formation

  • Purge a dry 500 mL jacketed reaction kettle with nitrogen. Moisture must be strictly excluded to prevent the hydrolysis of the highly sensitive phosphonium intermediate.

  • Charge the kettle with 200 g of anhydrous DCM.

  • Add 25.9 g of MICA acid and 40.4 g of DM. Stir at 300 RPM to form a uniform suspension.

Step 2: Base Addition & Deprotonation

  • Cool the reactor jacket to bring the internal temperature to exactly 10 °C. Causality: Cooling prevents premature, uncontrolled side reactions upon base introduction.

  • Add 11.1 g of TEA and 0.4 g of Pyridine in one portion.

  • Stir for 30 minutes.

  • Validation Checkpoint 1: The suspension will thin out and become a more uniform, slightly translucent slurry as the MICA acid is deprotonated into its more soluble carboxylate salt.

Step 3: Redox Activation (Exothermic)

  • Maintain the jacket temperature at 10 °C. Begin the dropwise addition of 22.4 g of TEP over a period of 2.5 hours.

  • Validation Checkpoint 2: Monitor the internal temperature probe. A mild exotherm should be observed, confirming the initiation of the redox condensation between TEP and DM. The slow addition rate is critical to prevent thermal runaway and degradation of the active ester.

Step 4: Incubation

  • Once the TEP addition is complete, adjust the jacket temperature to allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Continue stirring for 2.0 hours to drive the thioesterification to completion.

Step 5: Crystallization & Isolation

  • Ramp the jacket temperature down to cool the reaction mixture to -10 °C. Hold at this temperature for 1 hour.

  • Validation Checkpoint 3: A distinct orange/yellow precipitate will rapidly form. This is the crystallized Cefixime side chain acid active ester.

  • Filter the cold suspension under vacuum.

  • Wash the filter cake with 20 g of chilled (0 °C) acetonitrile. Causality: Acetonitrile effectively solubilizes and washes away the liquid triethyl phosphate byproduct and any unreacted DM/MBT, leaving the active ester intact[2].

  • Dry the solid in a vacuum oven at < 50 °C until a constant weight is achieved.

Step 6: Final Validation

  • Validation Checkpoint 4: The process should yield approximately 35.7 g of an orange powdery solid. Assess purity via HPLC; the expected chemical purity should exceed 98.5%, with an isolated yield of ~87.6% (based on MICA acid)[5].

References

  • Method for preparing cefixime side chain active ester (CN101362733A)
  • Method for preparing cefixime side chain active ester (Embodiment Data)
  • A kind of synthetic method of cefixime (CN104193765B)
  • Activated thioester of cefixime side chain process synthetic method (CN109280036A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting strategies for optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting strategies for optimizing the yield of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid—a critical intermediate in the production of cephalosporin antibiotics.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on a three-step sequence: Hantzsch thiazole cyclization, regioselective N-acylation, and controlled saponification. Understanding the ambident nucleophilicity of the 2-aminothiazole ring is critical for preventing side reactions.

Workflow SM Ethyl 4-chloroacetoacetate + Thiourea Int1 Ethyl 2-amino-4-thiazoleacetate SM->Int1 Cyclization (H2O, 0-25 °C) Int2 Ethyl {2-[(methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetate Int1->Int2 N-Acylation (DCM, 0-5 °C) Reagent Methyl Chloroformate + Pyridine Reagent->Int2 Prod {2-[(Methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Int2->Prod Saponification & Acidification Hydro 1. NaOH (aq), MeOH 2. HCl (pH 4.5) Hydro->Prod

Chemical workflow for the synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality and in-process controls to ensure a self-validating system. We utilize the ethyl ester pathway rather than direct acylation of the free acid to prevent the formation of mixed anhydrides and subsequent polymerization .

Step 1: Hantzsch Synthesis of Ethyl 2-amino-4-thiazoleacetate
  • Initiation: Suspend thiourea (1.0 eq) in deionized water and cool to 0–5 °C. Causality: Lower temperatures prevent the rapid, exothermic degradation of the incoming α-haloketone.

  • Addition: Add ethyl 4-chloroacetoacetate (1.05 eq) dropwise over 2 hours.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the UV-active α-haloketone validates ring closure.

  • Isolation: Neutralize the aqueous mixture with 25% aqueous ammonia to pH 7.0. Filter the precipitated white crystals, wash with cold water, and dry under vacuum.

Step 2: Regioselective N-Acylation
  • Preparation: Dissolve ethyl 2-amino-4-thiazoleacetate (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq) and cool to 0–5 °C under nitrogen. Causality: The exocyclic amine is weakly nucleophilic . Pyridine acts as an acid scavenger to drive the equilibrium and prevent the protonation of the thiazole ring.

  • Acylation: Add methyl chloroformate (1.1 eq) dropwise. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent the thermal decomposition of methyl chloroformate into methanol and CO₂.

  • Validation: Stir for 12 hours at room temperature. Confirm completion via HPLC (target < 1% unreacted starting material). Wash the organic layer with water to remove pyridinium hydrochloride, dry over Na₂SO₄, and concentrate.

Step 3: Saponification and Isoelectric Precipitation
  • Hydrolysis: Dissolve the acylated intermediate in a minimal volume of methanol. Add 2.0 eq of 2M NaOH (aq) and stir at 15–20 °C until ester hydrolysis is complete (approx. 2 hours).

  • Acidification: Cool the mixture to 0–5 °C. Carefully titrate with 2M HCl until the pH reaches exactly 4.4–5.1 . Causality: This is the isoelectric point of the product. Dropping the pH below 3.0 will trigger irreversible decarboxylation of the thiazole-4-acetic acid moiety.

  • Recovery: Filter the precipitated free acid, wash with ice-cold water, and dry under high vacuum.

Troubleshooting Guides & FAQs

Q: Why is my acylation yield exceptionally low, with mostly unreacted starting material recovered? A: This is almost always caused by the premature hydrolysis of methyl chloroformate. The 2-aminothiazole ring is an ambident nucleophile, and its exocyclic amine is less reactive than typical aliphatic amines due to resonance stabilization with the endocyclic nitrogen . If your solvent is not strictly anhydrous or if the reaction temperature spikes during addition, the chloroformate will rapidly react with trace water to form methanol, CO₂, and HCl. Actionable Fix: Switch to anhydrous DCM, ensure glassware is flame-dried, and maintain the reaction strictly at 0–5 °C during the entire addition phase.

Q: I am observing a significant high-molecular-weight impurity during the acylation step. What is it? A: You are likely observing the di-acylated byproduct (an imidodicarbonate derivative). Because the mono-acylated product still possesses a lone pair on the exocyclic nitrogen, it can undergo a second acylation if an excess of methyl chloroformate and base is present, especially at elevated temperatures . Actionable Fix: Strictly limit methyl chloroformate to 1.05–1.10 equivalents. Do not exceed 1.2 equivalents of pyridine, and never heat the reaction above room temperature (25 °C).

Q: During the final hydrolysis and acidification, my product yield drops significantly and I observe gas evolution. Why? A: You are witnessing the decarboxylation of your target molecule. The -CH₂COOH group attached to the electron-deficient thiazole ring is highly activated. When subjected to strong acids (pH < 3) and ambient heat, it readily loses CO₂. Actionable Fix: Perform the acidification step at low temperatures (0–10 °C) and use a calibrated pH meter to carefully adjust the solution to the isoelectric point (pH 4.4–5.1) . Stop adding acid the moment maximum precipitation is achieved.

Q: Can I perform the acylation directly on 2-amino-4-thiazoleacetic acid instead of the ethyl ester? A: While theoretically possible, direct acylation of the free acid is highly discouraged. It often results in the formation of mixed anhydrides at the carboxylic acid moiety, leading to complex side reactions, polymerization, and a drastic reduction in yield. Protecting the carboxylic acid as an ethyl ester ensures absolute regioselectivity at the 2-amino group.

Quantitative Optimization Data

The following table summarizes the impact of solvent, base, and stoichiometry on the yield and purity of the N-acylation step (Step 2). Data demonstrates that anhydrous, low-temperature conditions are mandatory for optimal recovery.

Solvent SystemAcid Scavenger (Base)Temp (°C)ClCOOCH₃ (Eq)Yield (%)Primary Observed Impurity
Water / AcetoneNa₂CO₃ (aq)20–251.5< 40%Unreacted SM (Reagent Hydrolysis)
DCM (Standard)Triethylamine0–51.565%Di-acylated byproduct
THF (Anhydrous)Pyridine20–251.172%Di-acylated byproduct
DCM (Anhydrous) Pyridine 0–5 1.1 > 88% None (Optimized)

Table 1: Comparative analysis of N-acylation conditions for ethyl 2-amino-4-thiazoleacetate.

References

  • Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method. Google Patents (CN111533710A).
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. King Saud University. URL: [Link]

Optimization

Technical Support Center: Purification of Thiazole Acetic Acid Intermediates

Welcome to the technical support center for the purification of thiazole acetic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of thiazole acetic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.

Troubleshooting Guide

This section addresses specific issues frequently encountered during the purification of thiazole acetic acid intermediates in a direct question-and-answer format.

Issue 1: Persistent Colored Impurities in the Final Product

Question: My recrystallized or column-purified thiazole acetic acid intermediate is consistently yellow or brown, even when NMR suggests high purity. How can I remove these colored impurities?

Answer: Colored impurities are a common nuisance in heterocyclic chemistry, often arising from the degradation of the thiazole ring or trace contaminants in reagents.[1] While they may be present in minute quantities, their high chromophoricity can make the product appear impure.

Causality and Solution: These impurities are typically large, conjugated, non-polar molecules that can be effectively removed by adsorption onto activated carbon.

Decolorization Protocol during Recrystallization:

  • Dissolve the colored, crude product in a suitable solvent at an elevated temperature, as you would for a standard recrystallization.[1]

  • Once fully dissolved, add a small amount of activated charcoal (typically 1-5% by weight of your product).[1] Be cautious, as the fine powder can cause the hot solvent to bump violently.

  • Maintain the heat and stir the mixture for 5-15 minutes. This allows the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration through a fluted filter paper to remove the activated charcoal.[1] This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Using a pre-heated funnel is highly recommended.

  • Allow the hot, now colorless, filtrate to cool slowly to induce crystallization of the purified product.[1]

  • Collect the pure crystals via vacuum filtration.

Issue 2: Product "Oiling Out" During Recrystallization

Question: When I cool my hot solution for recrystallization, my product separates as an oil instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility in the cooling solvent is so low that it comes out of solution above its melting point (or as a supercooled liquid), forming an immiscible liquid layer. This is often due to an inappropriate solvent choice or the presence of impurities that depress the product's melting point.

Causality and Solutions:

  • Poor Solvent Choice: The solvent may be too non-polar for the thiazole acetic acid intermediate, causing it to crash out of solution abruptly upon cooling.

  • High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, making it more prone to oiling out.

Troubleshooting Steps:

  • Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly with vigorous stirring. This can sometimes promote nucleation over oiling.

  • Solvent Screening: The fundamental solution is to find a better solvent system.[2] The ideal solvent will dissolve the compound when hot but only sparingly when cold. Test a range of solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, or mixtures like ethyl acetate/hexanes) on a small scale to find one that provides this solubility profile.[2]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. This controlled reduction in solubility is a highly effective way to induce crystallization.[3]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.

Issue 3: Significant Product Loss During Column Chromatography

Question: I am losing a substantial amount of my thiazole intermediate during silica gel column chromatography. My recovery is very low. Why is this happening?

Answer: Significant product loss on a silica gel column is a frequent problem when purifying basic compounds like many thiazole derivatives.[4] The issue stems from the interaction between the product and the stationary phase.

Causality and Solutions:

  • Irreversible Adsorption: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the thiazole ring can bind strongly to these acidic sites, leading to irreversible adsorption and poor recovery.[4]

  • Improper Solvent System: If the eluent is not polar enough, the product will not move down the column. If it is too polar, it may elute too quickly along with impurities (co-elution).[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low recovery during column chromatography.

Detailed Explanation:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. Add a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent mixture.[4] This will occupy the acidic sites on the silica, allowing your basic product to elute properly.

  • Optimize the Eluent with TLC: Always perform Thin Layer Chromatography (TLC) before running a column to find the optimal solvent system.[1][4] A good eluent will give your desired compound a retention factor (Rf) of approximately 0.2-0.4, ensuring it separates well from impurities.[4]

  • Consider Alumina: If your compound is particularly base-sensitive or still adheres strongly to silica, consider using a different stationary phase like neutral or basic alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for thiazole acetic acid intermediates?

There is no single "best" technique; the optimal choice depends on the scale of your reaction and the nature of the impurities. The following table provides a comparison to guide your decision.

Technique Best For Removing Advantages Disadvantages
Recrystallization Insoluble/highly soluble impurities, colored impurities (with charcoal).Highly scalable, cost-effective, can yield very pure material.[5]Requires finding a suitable solvent, can have lower recovery, not effective for impurities with similar solubility.[2]
Column Chromatography Impurities with different polarities.High resolving power, very effective for complex mixtures.[1][4]Less scalable, more time-consuming, requires significant solvent, potential for product loss on the stationary phase.[4][6]
Acid-Base Extraction Acidic, basic, or neutral impurities from the desired product.Excellent for removing impurities with different acid/base properties, fast and simple.[7]Only applicable if the product and impurities have distinct pKa values, requires use of aqueous and organic layers.
Vacuum Distillation Non-volatile or much higher/lower boiling point impurities.Effective for thermally stable, liquid intermediates.[8][9][10]Product must be thermally stable, not suitable for high-melting solids, requires specialized equipment.[4]

Q2: How do I correctly identify and characterize impurities?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for separating and quantifying impurities, giving you a precise measure of your product's purity.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique separates the components of your mixture and provides the mass of each, which is invaluable for identifying unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your desired product and characterizing impurities.[11] Unexpected signals in the spectrum point to the presence of impurities.

Q3: My thiazole intermediate seems to be decomposing during purification. What should I do?

Thiazole derivatives can be sensitive to heat and strong acids or bases.[4][11]

  • Thermal Decomposition: If you suspect decomposition during distillation or when heating for recrystallization, minimize the exposure to high temperatures. Perform distillations under reduced pressure (vacuum distillation) to lower the compound's boiling point.[4] When recrystallizing, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating.

  • Chemical Decomposition: Avoid using harsh acidic or basic conditions unless required for a specific extraction. If you must use an acid or base, opt for milder conditions and minimize the exposure time. Ensure all purification steps are performed under neutral or slightly acidic/basic conditions as appropriate for your molecule's stability.[11]

Standardized Purification Protocols

Protocol 1: Optimized Recrystallization

Objective: To purify a solid thiazole acetic acid intermediate by leveraging differences in solubility.

Sources

Troubleshooting

Side reactions in the synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Welcome to the Technical Support Center for the synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . This molecule is a critical intermediate in the development of cephalosporin antibiotics and other b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . This molecule is a critical intermediate in the development of cephalosporin antibiotics and other biologically active heterocycles.

Because this synthesis involves a highly functionalized thiazole ring and a sensitive acetic acid side chain, researchers frequently encounter issues with intermediate stalling, protecting group cleavage, and spontaneous decarboxylation. This guide is structured to provide mechanistic causality, self-validating protocols, and targeted troubleshooting to ensure high-yield, high-purity synthesis.

Synthetic Workflow & Reaction Pathways

To diagnose side reactions, it is critical to understand the two-step synthetic sequence: a Hantzsch thiazole cyclization followed by a controlled ester hydrolysis.

G Start Ethyl 4-chloroacetoacetate + N-(methoxycarbonyl)thiourea Hantzsch Step 1: Hantzsch Cyclization (EtOH, Reflux) Start->Hantzsch Hydroxy Side Reaction: 4-Hydroxythiazoline (Incomplete Dehydration) Hantzsch->Hydroxy Low Temp Deprotect1 Side Reaction: Carbamate Cleavage (Acidic conditions) Hantzsch->Deprotect1 Excess HCl Ester Intermediate: Ethyl {2-[(methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetate Hantzsch->Ester Dehydration (-H2O, -HCl) Hydrolysis Step 2: Ester Hydrolysis (NaOH/H2O, then HCl) Ester->Hydrolysis Decarbox Side Reaction: Decarboxylation (4-methylthiazole formation) Hydrolysis->Decarbox Heat + Acidic pH Deprotect2 Side Reaction: Carbamate Saponification (Over-hydrolysis) Hydrolysis->Deprotect2 Strong Base + Heat Final Final Product: {2-[(Methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Hydrolysis->Final Controlled pH/Temp

Caption: Workflow for the synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and major side reactions.

Section 1: Step 1 - Hantzsch Thiazole Cyclization

Self-Validating Protocol: Synthesis of Ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate

  • Reaction: Suspend N-(methoxycarbonyl)thiourea (1.0 eq) in absolute ethanol. Add ethyl 4-chloroacetoacetate (1.05 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 2–3 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The reaction is complete when the thiourea spot disappears and a new, highly UV-active spot forms.

  • Neutralization: Cool the mixture to room temperature. The reaction generates HCl as a byproduct. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.0.

    • Validation Check: The neutralization will drive the precipitation of the product as a pale yellow solid.

  • Isolation: Filter the precipitate, wash with cold water to remove salts, and dry under vacuum.

    • Validation Check: 1 H NMR should confirm the structure via a distinct thiazole aromatic proton singlet at ~7.0 ppm and an intact ethyl ester quartet at ~4.1 ppm.

FAQs & Troubleshooting (Step 1)

Q: My LC-MS shows a mass[M+18] higher than the expected thiazole ester. What happened? A: You have isolated the 4-hydroxythiazoline intermediate . The Hantzsch synthesis proceeds via the nucleophilic attack of the thiourea sulfur onto the alpha-haloketone, followed by ring closure to form a hydrated 4-hydroxythiazoline[1][2]. This intermediate must undergo dehydration to achieve the aromatic thiazole ring[3][4]. If your reaction temperature was too low or the reflux time was insufficient, the intermediate will stall. Fix: Ensure the reaction is brought to a vigorous reflux. If the substrate is sterically hindered, a catalytic amount of acid or transition to a dehydrating agent (like TFAA/pyridine) may be required[3].

Q: I am seeing a mixture of regioisomers in my NMR. How is this possible with ethyl 4-chloroacetoacetate? A: While the ketone carbonyl is significantly more electrophilic than the ester carbonyl, strongly acidic conditions (caused by the accumulation of HCl during the reaction) can alter the regioselectivity. High acid concentrations can drive the formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole[5]. Fix: If regioisomers appear, buffer the reaction mixture with a mild base (e.g., solid NaHCO₃) during the reflux to neutralize the HCl as it forms.

Section 2: Step 2 - Ester Hydrolysis

Self-Validating Protocol: Hydrolysis to {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

  • Dissolution: Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and water.

  • Saponification: Cool the solution strictly to 0–5 °C in an ice bath. Add NaOH (1.1 eq) as a 1M aqueous solution dropwise. Stir for 1–2 hours at 0–5 °C.

    • Validation Check: TLC should show the complete disappearance of the less polar ester spot.

  • Washing: Extract the aqueous layer with EtOAc to remove any unreacted ester or organic impurities. Discard the organic layer.

  • Acidification (CRITICAL): While maintaining the aqueous layer at 0–5 °C, carefully acidify with 1M HCl to pH 2.5–3.0.

    • Validation Check: The free acetic acid derivative will precipitate immediately upon reaching the isoelectric point.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum at room temperature. Do not apply heat.

    • Validation Check: 1 H NMR must show the disappearance of the ethyl signals but the retention of the methoxycarbonyl singlet at ~3.8 ppm.

FAQs & Troubleshooting (Step 2)

Q: My final product is missing the carboxylic acid peak in IR/NMR, and the mass is 44 Da lighter. Why? A: Your product has undergone spontaneous decarboxylation to form the 4-methylthiazole derivative. Thiazole-4-acetic acids are notoriously unstable. The thiazole ring is a π -electron-excessive heterocycle, but the electronegative nitrogen acts as an electron sink[6][7]. This stabilizes the carbanion formed at the C4-alpha position, heavily facilitating the loss of CO₂ (a mechanism identical to how the thiazolium ring in Vitamin B1 decarboxylates α -keto acids[6][8]). Fix: Decarboxylation is accelerated by heat and low pH. You must perform the acidification step strictly at or below 5 °C and avoid any thermal drying of the final product.

Q: The ethyl ester is gone, but my product is also missing the methoxy group (~3.8 ppm in NMR). What went wrong? A: You have suffered carbamate cleavage . The methoxycarbonyl group protecting the 2-amino position is a carbamate. If you use a large excess of NaOH or allow the hydrolysis reaction to warm up to room temperature, the base will saponify both the ethyl ester and the carbamate, yielding the unprotected 2-aminothiazole-4-acetic acid. Fix: Strictly limit NaOH to 1.05–1.1 equivalents and maintain the temperature at 0–5 °C throughout the saponification.

Quantitative Summary of Side Reactions

Side ProductReaction StageMechanistic CausePreventative Action
4-Hydroxythiazoline Step 1 (Hantzsch)Incomplete dehydration of the cyclic intermediate prior to aromatization.Ensure adequate reflux time (2-3h) and temperature (78 °C).
2-Imino-2,3-dihydrothiazole Step 1 (Hantzsch)Regioisomeric cyclization driven by highly acidic conditions (HCl byproduct).Buffer the reaction with solid NaHCO₃ if acid accumulation is high.
Unprotected 2-Aminothiazole Step 1 or Step 2Acidic cleavage (Step 1) or basic saponification (Step 2) of the methoxycarbonyl carbamate.Limit base to 1.1 eq in Step 2; keep temperatures low (0-5 °C).
Decarboxylated Thiazole Step 2 (Hydrolysis)Loss of CO₂ driven by the electron-withdrawing thiazole ring stabilizing the α -carbanion.Perform acidification strictly at 0-5 °C; dry product under vacuum without heat.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[Link]

  • Gupta, G. K. (2014). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Research Journal of Chemistry and Environment, 18(02).[Link]

  • Chiriac, C. I., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(2), 332.[Link]

  • ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach.[Link]

  • ResearchGate. (2010). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H). (Discusses the decarboxylation of thiazole-4-acetic acids and the electron sink mechanism).[Link]

  • ResearchGate. (2010). Vitamin B1 biosynthesis in plants requires the essential iron-sulfur cluster protein, THIC.[Link]

  • Mullins, R. J., & Azman, A. M. (2007). Chapter 7 Thiazoles and benzothiazoles. Tetrahedron Organic Chemistry Series.[Link]

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in Solution

Welcome to the Technical Support Center for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid , a critical intermediate widely utilized in the synthesis of advanced cephalosporin antibiotics and peptidomimetic inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid , a critical intermediate widely utilized in the synthesis of advanced cephalosporin antibiotics and peptidomimetic inhibitors.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a deep dive into the mechanistic causes of solution instability, actionable troubleshooting FAQs, validated protocols, and quantitative data to ensure the integrity of your experimental workflows.

Mechanistic Causality of Instability

To effectively stabilize this compound, one must understand the chemical causality driving its degradation. The instability of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is fundamentally driven by two structural vulnerabilities:

  • Spontaneous Decarboxylation: The acetic acid moiety at the C4 position is highly susceptible to decarboxylation. The adjacent thiazole ring acts as a powerful electron sink. Specifically, the imine nitrogen in the thiazole ring stabilizes the enol-like transition state during the loss of carbon dioxide, similar to the behavior of β -keto acids. This pathway is thermally driven and photolytically accelerated [1].

  • Carbamate Hydrolysis & Oxidation: The methoxycarbonyl group is a methyl carbamate designed to protect the C2-amino group. While methyl carbamates are generally robust, they undergo nucleophilic cleavage under strongly basic conditions or acid-catalyzed hydrolysis at low pH [2]. Once deprotected, the electron-rich 2-aminothiazole ring becomes highly susceptible to oxidative degradation, leading to the characteristic yellow/brown discoloration often observed in degraded samples.

Pathway Parent {2-[(Methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Decarb Decarboxylation (-CO2) Parent->Decarb Heat / Light Hydrolysis Carbamate Hydrolysis (-Methoxycarbonyl) Parent->Hydrolysis Strong Base/Acid Product1 2-(Methoxycarbonylamino) -4-methylthiazole Decarb->Product1 Product2 2-Amino-1,3-thiazol -4-yl-acetic acid Hydrolysis->Product2 Oxidation Oxidation / Discoloration Product2->Oxidation O2 / Metals

Degradation pathways of the thiazole acetic acid derivative.

Troubleshooting FAQs

Q1: Why does my stock solution lose concentration over time, even when stored at room temperature? A: This is primarily due to spontaneous decarboxylation. At room temperature (20–25°C), the thermal energy is sufficient to slowly drive the loss of CO₂ from the C4-acetic acid group, converting your active compound into 2-(methoxycarbonylamino)-4-methylthiazole. To arrest this, solutions must be stored at 2–8°C or lower, and protected from ambient light, which acts as a catalyst for the decarboxylation transition state.

Q2: I am observing a color change (yellow to dark brown) in my stored solutions. What causes this? A: Discoloration is a definitive indicator of carbamate hydrolysis followed by oxidation. If your solution pH drifts outside the optimal 5.5–7.0 range, the methoxycarbonyl protecting group cleaves. The resulting free 2-aminothiazole is highly reactive and oxidizes in the presence of dissolved oxygen or trace transition metals, forming colored polymeric impurities.

Q3: How can I analytically differentiate between decarboxylation and deprotection in my assays? A: Use LC-MS to track the specific mass losses. Decarboxylation results in a mass shift of -44 Da (loss of CO₂), while carbamate hydrolysis results in a mass shift of -58 Da (loss of the methoxycarbonyl group, C₂H₂O₂, assuming the addition of a proton to the amine).

Q4: Can I use methanol or ethanol to prepare my stock solutions? A: Exercise caution. While the compound is soluble in polar protic solvents, extended storage in primary alcohols can lead to slow transesterification of the acetic acid moiety. We recommend using aprotic solvents (like DMSO or acetonitrile) for concentrated stocks, diluting into aqueous buffers immediately prior to use.

Quantitative Stability Data

The following table summarizes the stability profile of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid across various environmental conditions.

pH RangeTemperatureBuffer System / SolventEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
pH 2.0 25°C0.1 M HCl< 24 hoursHydrolysis & Decarboxylation
pH 6.0 4°C50 mM Phosphate> 3 months None (Optimal Stability)
pH 6.0 25°C50 mM Phosphate~ 14 daysDecarboxylation
pH 9.0 25°C50 mM Borate< 48 hoursCarbamate Hydrolysis
N/A -20°C100% DMSO (Anhydrous)> 12 monthsNone

Validated Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your data.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

Objective: Prevent premature decarboxylation and oxidative degradation during sample prep.

  • Solvent Degassing: Sparge 50 mM Potassium Phosphate buffer (pH 6.0) with inert Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

  • Chelation (Optional but recommended): Add 1 mM EDTA to the buffer to sequester trace metals that catalyze oxidation.

  • Dissolution: Weigh the required amount of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid into an actinic (amber) glass vial. Dissolve initially in a minimal volume of anhydrous DMSO (up to 5% of final volume) to ensure complete solubilization.

  • Dilution: Slowly add the degassed phosphate buffer while vortexing.

  • Storage: Immediately purge the vial headspace with Argon, seal tightly, and store at 2–8°C.

Protocol 2: Self-Validating HPLC-UV Stability Assay

Objective: Monitor degradation using a mass-balance approach to detect hidden secondary pathways.

  • Internal Standard (IS) Spiking: Spike your sample with a highly stable, non-reactive internal standard (e.g., Methyl benzoate) at a known concentration (e.g., 0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (Note: Keep run times short to prevent on-column acid hydrolysis).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Mass Balance Validation: Calculate the molar concentrations of the Parent Compound, the Decarboxylation Product, and the Hydrolysis Product relative to the IS.

  • Self-Validation Check: Σ(MolesParent​+MolesDegradants​) must equal the initial starting moles. If the sum drops below 95%, secondary unmonitored degradation (such as polymerization or conversion to UV-invisible species) is occurring, and the sample matrix must be re-evaluated.

Workflow Start Solution Preparation CheckpH Is pH 5.5 - 7.0? Start->CheckpH AdjustpH Adjust with Buffer CheckpH->AdjustpH No Temp Store at 2-8°C Protect from light CheckpH->Temp Yes AdjustpH->Temp Monitor HPLC Mass Balance Check Temp->Monitor

Optimal workflow for preparing and validating stable solutions.

References

  • Title: Process for the preparation of (2-amino-thiazol-4yl)
  • Title: Amine synthesis by carbamate cleavage Source: Organic Chemistry Portal URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Cephalosporin Intermediate Synthesis

Cephalosporin intermediates—specifically 7-aminocephalosporanic acid (7-ACA), 7-aminodesacetoxycephalosporanic acid (7-ADCA), and GCLE—are the foundational building blocks for semi-synthetic β-lactam antibiotics [[1]]()....

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Author: BenchChem Technical Support Team. Date: April 2026

Cephalosporin intermediates—specifically 7-aminocephalosporanic acid (7-ACA), 7-aminodesacetoxycephalosporanic acid (7-ADCA), and GCLE—are the foundational building blocks for semi-synthetic β-lactam antibiotics [[1]](). Yield optimization during their synthesis from fermentation products (like Cephalosporin C or Penicillin G) is critical for commercial viability. This guide addresses the mechanistic causality behind common yield-limiting issues in both chemical and enzymatic production routes.

Section 1: Enzymatic Cleavage of Cephalosporin C (CPC) to 7-ACA

Context: The modern industrial standard utilizes a two-step chemo-enzymatic hydrolysis. First, D-amino acid oxidase (D-AAO) converts CPC to α-ketoadipyl-7-ACA (KA-7-ACA), which spontaneously decarboxylates to glutaryl-7-ACA (GL-7-ACA). Second, glutaryl acylase (GA) hydrolyzes GL-7-ACA to 7-ACA and glutaric acid 2.

Q1: My 7-ACA yield drops significantly during the biocatalytic conversion, and HPLC shows high levels of unreacted GL-7-ACA. What is the root cause?

A1: The causality usually traces back to localized pH drops causing enzyme deactivation or thermodynamic equilibrium shifts. During the second step, the cleavage of GL-7-ACA by glutaryl acylase releases glutaric acid 3. If a base (e.g., dilute sodium carbonate) is not added dynamically to maintain a strict pH of 7.9–8.0, the localized acidic microenvironment will protonate the active site residues of the immobilized enzyme, drastically reducing its catalytic efficiency [[4]](). Furthermore, the enzymatic synthesis of 7-ACA is an equilibrium reaction; accumulation of glutaric acid without neutralization shifts the equilibrium backward, stalling the reaction before completion.

Self-Validating Check: Monitor the base consumption rate. The reaction is only considered complete when the pH remains stable for 10 minutes without further base addition 4.

EnzymaticPathway CPC Cephalosporin C (CPC) DAAO D-AAO (Oxidation) Releases H2O2 CPC->DAAO KA KA-7-ACA DAAO->KA Spontaneous Spontaneous Decarboxylation KA->Spontaneous GL GL-7-ACA Spontaneous->GL GA Glutaryl Acylase (GA) Releases Glutaric Acid GL->GA ACA 7-ACA (Target Product) GA->ACA

Two-step enzymatic conversion pathway of Cephalosporin C to 7-ACA.

Section 2: Chemical Deacylation (PCl₅ Method) of CPC

Context: Chemical deacylation uses phosphorus pentachloride (PCl₅) to cleave the side chain of CPC. While generating more waste than enzymatic routes, it is still used industrially to achieve 70-85% yields 2.

Q2: We are using the PCl₅/pyridine method in methylene chloride, but our 7-ACA yield is stuck at 40-50% with significant β-lactam ring degradation. How do we optimize this?

A2: The primary culprits are moisture ingress and incomplete silyl protection. The β-lactam ring is highly susceptible to hydrolysis 4. In the chemical route, the amino and carboxyl functions of CPC must be simultaneously blocked using silyl protection before PCl₅ cleavage [[5]](). If the silylation is incomplete (often due to trace water in the methylene chloride reacting with the silylating agent), the unprotected carboxyl groups will react with PCl₅, leading to mixed anhydrides and subsequent degradation of the cephalosporin nucleus.

Actionable Fix: Ensure methylene chloride is strictly anhydrous (Karl Fischer titration < 0.01%). Use an automated, closed-loop system for in situ PCl₅ generation (e.g., adding chlorine to PCl₃ at -30°C) to eliminate physical handling and moisture exposure [[6]]().

Section 3: Morin Rearrangement for 7-ADCA Synthesis

Context: 7-ADCA is synthesized from Penicillin G or V via the Morin rearrangement, which expands the five-membered thiazolidine ring of the penicillin nucleus into the six-membered dihydrothiazine ring of cephalosporins 7, [[8]]().

Q3: During the Morin rearrangement of penicillin sulfoxide, we observe poor conversion to the cepham ring and high levels of acyclic byproducts. What parameters control this?

A3: The failure lies in the delicate balance of thermal energy and acid catalysis during the sulfenic acid intermediate phase. The mechanism requires heat to open the penicillin sulfoxide into a sulfenic acid derivative. However, water is a poor leaving group. A trace amount of acid catalyst (e.g., p-toluenesulfonic acid) is mandatory to protonate the hydroxyl group of the sulfenic acid, facilitating dehydration to generate the crucial sulfur cation ( R−S+ ) [[9]](), 8. If the acid concentration is too low, dehydration stalls, and the sulfenic acid undergoes side reactions. If the temperature in the solvent (e.g., toluene or DMF) is too high without sufficient acid, thermal degradation outpaces cyclization.

Optimization: Maintain precise stoichiometric control of the acid catalyst and utilize a Dean-Stark apparatus to continuously remove the water generated during dehydration, driving the equilibrium toward the cyclized 7-ADCA precursor.

MorinRearrangement PenSulf Penicillin Sulfoxide Heat Thermal Ring Opening (Toluene/DMF) PenSulf->Heat Sulfenic Sulfenic Acid Intermediate Heat->Sulfenic AcidCat Acid Catalysis (H+) Protonation Sulfenic->AcidCat Dehydration Dehydration (-H2O) AcidCat->Dehydration Cation Sulfur Cation (R-S+) Dehydration->Cation Cyclization Intramolecular Cyclization Cation->Cyclization ADCA 7-ADCA Precursor (6-membered ring) Cyclization->ADCA

Mechanistic logic of the acid-catalyzed Morin rearrangement for 7-ADCA synthesis.

Section 4: Quantitative Data & Experimental Protocols

Data Presentation: Comparison of 7-ACA Synthesis Routes
ParameterChemical Deacylation (PCl₅)Chemo-Enzymatic Cleavage
Typical Yield 70 - 85% 2Up to 90 - 96% 3
Key Reagents PCl₅, Pyridine, Silylating agentsD-AAO, Glutaryl Acylase
Reaction Conditions -30°C to 0°C, strict anhydrous [[6]]()Mild (10-30°C), aqueous, pH 7.9-8.0 4
Primary Yield Killers Moisture ingress, incomplete silylationpH fluctuations, enzyme deactivation
Environmental Impact High waste (~9 kg waste/1 kg product) 5Lower overall impact, higher E-factor for enzyme prep 10, 11
Experimental Protocol: Self-Validating Chemo-Enzymatic Synthesis of 7-ACA

Objective: Convert Cephalosporin C to 7-ACA using immobilized enzymes while preventing yield loss from pH-induced degradation.

  • Dissolution & Initial pH Adjustment:

    • Suspend CPC in deionized water (e.g., 200g in 3500g water) [[4]]().

    • Self-Validation: Add 8% sodium bicarbonate dropwise while stirring until the pH stabilizes at 7.0–7.2. Complete dissolution of the starting material confirms readiness for the enzymatic cascade.

  • Step 1 - Oxidation:

    • Introduce immobilized D-AAO into the bioreactor and aerate.

    • Monitor dissolved oxygen (DO) and peroxide formation. The spontaneous conversion of KA-7-ACA to GL-7-ACA will proceed without further intervention.

  • Step 2 - Hydrolysis:

    • Filter the mixture to remove D-AAO, then add immobilized glutaryl acylase (GA) to the GL-7-ACA filtrate.

    • Critical Control Point: As the reaction proceeds, glutaric acid is released. Use an automated titrator to add 9% sodium carbonate dropwise, maintaining the pH strictly at 7.9–8.0 4.

    • Self-Validation: The reaction is deemed complete when the pH remains stable for exactly 10 minutes without any base addition.

  • Enzyme Removal & Crystallization:

    • Filter the reaction mixture to recover the immobilized GA (which can be washed and reused).

    • Add dilute hydrochloric acid dropwise to the filtrate to lower the pH to 2.0–3.0. This is the isoelectric point where the 7-ACA product will crystallize 4.

  • Isolation:

    • Filter the suspension, wash the crystals with cold water, and dry under a vacuum to yield high-purity 7-ACA.

References

Sources

Optimization

Technical Support Center: Navigating By-product Formation in Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of by-product...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of by-products in this essential heterocyclic synthesis. By understanding the underlying mechanisms of side reactions, you can optimize your reaction conditions to achieve higher yields and purity of your target thiazole derivatives.

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction is a cornerstone for the synthesis of the thiazole core, a privileged scaffold in medicinal chemistry.[1] The classical approach involves the condensation of an α-haloketone with a thioamide.[2] While often high-yielding, the reaction is not without its challenges, with by-product formation being a common hurdle that can complicate purification and reduce overall efficiency.[3]

This guide provides a question-and-answer-based approach to address the most frequently encountered by-products and offers field-proven strategies for their mitigation.

Troubleshooting Guides & FAQs

FAQ 1: My reaction is producing a significant amount of a regioisomer, a 3-substituted 2-imino-2,3-dihydrothiazole, instead of the desired 2-(N-substituted amino)thiazole. How can I control this regioselectivity?

Answer: This is a classic and well-documented issue in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The regiochemical outcome is highly dependent on the reaction's pH.[4]

The Underlying Chemistry: A Tale of Two Nucleophiles

The N-substituted thiourea has two nucleophilic centers: the sulfur atom and the substituted nitrogen atom. The pathway the reaction takes depends on which nucleophile initiates the attack and the subsequent cyclization.

  • Neutral or Slightly Basic Conditions: Under these conditions, the sulfur atom of the thiourea is the more potent nucleophile. It attacks the α-carbon of the haloketone, leading to an intermediate that cyclizes through the attack of the unsubstituted nitrogen onto the carbonyl carbon. This pathway yields the desired 2-(N-substituted amino)thiazole.[4][5]

  • Acidic Conditions: In an acidic medium, the nitrogen of the N-substituted amino group can be protonated, but the sulfur remains a viable nucleophile. More importantly, the reaction can proceed through a different pathway where the substituted nitrogen acts as the nucleophile in the cyclization step. This is often observed when using strong acids like 10M HCl in ethanol.[4][6] This alternative cyclization leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.

Visualizing the Mechanistic Divergence:

Regioselectivity_Mechanism Reactants α-Haloketone + N-Substituted Thiourea Neutral_Intermediate S-Alkylation Intermediate Reactants->Neutral_Intermediate Neutral/Slightly Basic (pH > 7) Acidic_Intermediate S-Alkylation Intermediate (Acidic) Reactants->Acidic_Intermediate Acidic (pH < 7) Desired_Product 2-(N-Substituted amino)thiazole Neutral_Intermediate->Desired_Product Cyclization via NH2 Byproduct 3-Substituted 2-imino-2,3-dihydrothiazole Acidic_Intermediate->Byproduct Cyclization via NHR Bis_Thiazole_Formation Thiourea Thiourea Intermediate Thiazole Intermediate Thiourea->Intermediate Alpha_Haloketone α-Haloketone Alpha_Haloketone->Intermediate Dimerization Dimerization Intermediate->Dimerization Bis_Thiazole Bis-Thiazole By-product Dimerization->Bis_Thiazole

Caption: A simplified representation of bis-thiazole formation.

Troubleshooting Protocol:

The key to preventing bis-thiazole formation is to control the stoichiometry and reaction conditions carefully.

Table 2: Strategies to Minimize Bis-Thiazole Formation

StrategyExperimental DetailsRationale
Stoichiometric Control Use a slight excess (1.1-1.2 equivalents) of the thioamide relative to the α-haloketone.This ensures the complete consumption of the α-haloketone, reducing the chance of side reactions involving this reagent. [4]
Slow Addition Add the α-haloketone dropwise to the solution of the thioamide at the reaction temperature.This maintains a low concentration of the α-haloketone, disfavoring dimerization reactions.
Purity of Reagents Ensure that the starting materials are pure and free from dimeric impurities.Impurities can act as initiators for by-product formation.
FAQ 3: My reaction mixture is complex, and I suspect by-products from the self-condensation of thiourea. What are these by-products and how can I avoid them?

Answer: Thiourea, a common reagent in Hantzsch synthesis, can undergo self-condensation, especially at elevated temperatures, to form by-products like melamine and other triazine derivatives.

The Underlying Chemistry: Thiourea Decomposition

When heated, thiourea can eliminate hydrogen sulfide and ammonia to form various condensation products. This process is often catalyzed by acidic or basic impurities.

Troubleshooting Protocol:

Minimizing thiourea self-condensation revolves around careful control of reaction temperature and time.

Table 3: Minimizing Thiourea Self-Condensation

StrategyExperimental DetailsRationale
Temperature Control Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC to avoid prolonged heating.Higher temperatures accelerate the decomposition of thiourea.
Use of a Slight Excess Employ a minimal excess of thiourea (e.g., 1.1 equivalents).While a slight excess can drive the main reaction to completion, a large excess increases the likelihood of self-condensation.
Purification of Thiourea Recrystallize commercial thiourea from ethanol before use.This removes any acidic or basic impurities that can catalyze self-condensation.

Optimized General Protocol for High-Purity Thiazole Synthesis:

This protocol is designed to minimize the formation of common by-products.

  • Reagent Purity: Ensure the α-haloketone is freshly prepared or purified, and the thiourea is of high purity.

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Temperature and Addition: Heat the thioamide solution to the desired reaction temperature (e.g., reflux). Add the α-haloketone (1.0 equivalent) dropwise over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is complete when the α-haloketone spot is no longer visible.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a weak aqueous base solution (e.g., 5% sodium carbonate) to precipitate the product. [2]6. Purification: Collect the crude product by filtration. If necessary, recrystallize from a suitable solvent or purify by column chromatography to remove any remaining impurities. [7]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Abdel-Rahman, A. H. (2015).
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Thioharnstoff und Ketonhalogeniden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Alvarez-Parrilla, E., et al. (2011).
  • Landeira, L., et al. (2011). Towards efficient methods to construct bis-oxa/thiazoles. Blucher Chemistry Proceedings, 1(2), 1-2.
  • Maddani, M. R., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. The Journal of organic chemistry, 75(7), 2327–2332.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Phillips, J. P. (1959). The Hantzsch Thiazole Synthesis. Chemical Reviews, 59(5), 879-890.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • The Journal of Organic Chemistry. (2010). Biginelli and Hantzsch-Type Reactions Leading to Highly Functionalized Dihydropyrimidinone, Thiocoumarin, and Pyridopyrimidinone Frameworks via Ring Annulation with β-Oxodithioesters. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Wiley Online Library. (2004). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. [Link]

  • ACS Publications. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. [Link]

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Macmillan Group Meeting. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

  • MDPI. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (2010). A plausible mechanism for the formation of Hantzsch thiazole derivatives. [Link]

  • ResearchGate. (2020). Hantzsch thiazole synthesis. [Link]

  • RSC Publishing. (2013). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as a reducing agent in water. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

Sources

Troubleshooting

Technical Support Center: Phase Transfer Catalysis (PTC) in Thiazole Derivative Synthesis

Welcome to the Technical Support Center for thiazole derivative synthesis. Thiazoles are pivotal scaffolds in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiazole derivative synthesis. Thiazoles are pivotal scaffolds in medicinal chemistry and drug development. Traditional Hantzsch thiazole syntheses often suffer from harsh conditions, toxic solvents, and poor yields due to biphasic immiscibility when using water-soluble nucleophiles and lipophilic electrophiles.

Phase Transfer Catalysis (PTC) bridges this gap. By utilizing quaternary ammonium salts or macrocyclic polyethers, PTC enables the transport of reactive anions (like thiolate or thioamide intermediates) into the organic phase. This drastically accelerates cyclization rates, improves regioselectivity, and supports greener solvent profiles[1]. This guide provides actionable troubleshooting, validated protocols, and mechanistic insights for researchers leveraging PTC in thiazole synthesis.

Visualizing the PTC Biphasic Mechanism

To troubleshoot effectively, one must first understand the causality of the reaction. The diagram below illustrates the biphasic catalytic cycle of a standard solid-liquid PTC system used in thiazole annulation.

PTC_Thiazole cluster_aq Aqueous / Solid Phase cluster_org Organic Phase (Solvent: Toluene / DCM) Nuc Thioamide / Thiourea (Nucleophile) PTC PTC (Q+X-) TBAB / PEG Nuc->PTC Anion Exchange Base Base (e.g., K2CO3) Deprotonation Base->Nuc Activates Substrate α-Haloketone (Electrophile) Product Thiazole Derivative (Target) Substrate->Product Cyclization & Dehydration Complex [Q+ Nuc-] Ion Pair Active Species Complex->Substrate Nucleophilic Attack (S-Alkylation) Complex->PTC Q+ Regeneration (X- returns) PTC->Complex Phase Transfer

Biphasic catalytic cycle of Phase Transfer Catalysts in thiazole derivative synthesis.

Self-Validating Experimental Protocol: PTC-Mediated Synthesis of 2-Aminothiazoles

Objective: High-yield synthesis of 2-aminothiazole derivatives via solid-liquid PTC using Tetrabutylammonium bromide (TBAB)[2].

Causality & Design: Using a solid base (K 2​ CO 3​ ) and an organic solvent (toluene) limits the hydrolysis of the α-haloketone. The PTC (TBAB) forms a lipophilic ion pair with the deprotonated thiourea, shuttling the "naked anion" into the organic phase to rapidly react with the α-haloketone, preventing degradation and side-product formation[3].

Step-by-Step Methodology:

  • Preparation of the Base-Nucleophile Complex: In a dry 50 mL round-bottom flask, add thiourea (1.0 mmol) and finely powdered anhydrous K 2​ CO 3​ (2.0 mmol).

    • Self-Validation Check: Ensure K 2​ CO 3​ is finely milled; large particles drastically reduce the interfacial surface area required for solid-liquid PTC, which will stall the reaction.

  • Catalyst Addition: Add the phase transfer catalyst, TBAB (0.2 mmol, 20 mol%), to the solid mixture.

  • Solvent & Electrophile Introduction: Add 5 mL of anhydrous toluene, followed by the dropwise addition of the α-haloketone (e.g., phenacyl bromide, 1.0 mmol) dissolved in 2 mL of toluene.

    • Mechanistic Insight: Toluene is chosen for its non-polar nature, which strongly favors the precipitation of the byproduct salt (KBr), driving the thermodynamic equilibrium forward.

  • Reaction Execution: Stir the mixture vigorously (800+ rpm) at ambient temperature for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active α-haloketone spot indicates successful conversion.

  • Workup & Isolation: Quench the reaction with 10 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-aminothiazole derivative.

Quantitative Data: Catalyst Efficiency Comparison

Selecting the right catalyst and solvent system is critical. The table below summarizes the impact of various PTC systems on the cyclization of phenacyl bromide and thiourea based on standardized optimization parameters[4].

Catalyst (20 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Note
None (Control) Toluene / Water2524<15Biphasic barrier prevents nucleophilic attack.
TBAB Toluene / Solid K 2​ CO 3​ 25385 - 92Excellent ion-pairing; optimal lipophilicity.
PEG-600 Solvent-Free (Neat)25487Acts as both solvent and PTC; highly green.
18-Crown-6 DCM / Solid K 2​ CO 3​ 25294Superior K + chelation, but high cost/toxicity.
TBAI Toluene / Solid K 2​ CO 3​ 25670Iodide can compete as a nucleophile, slowing the cycle.
Troubleshooting Guide & FAQs

Q1: My reaction forms a stubborn emulsion during the aqueous workup. How can I resolve this? A1: Emulsions in PTC reactions are typically caused by the surfactant nature of quaternary ammonium salts like TBAB. Troubleshooting: Do not shake the separatory funnel vigorously; use a gentle swirling motion. If an emulsion forms, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the lipophilic catalyst into the organic layer. Alternatively, filtering the biphasic mixture through a pad of Celite before separation can break the emulsion by removing fine insoluble particulates stabilizing the interface.

Q2: I am observing complete consumption of my α-haloketone on TLC, but the isolated yield of the target thiazole is below 40%. What is happening? A2: This is a classic symptom of competitive hydrolysis. If you are using an aqueous-organic liquid-liquid PTC system, hydroxide ions (OH ) are also being transferred into the organic phase by the PTC, where they rapidly hydrolyze the α-haloketone into an α-hydroxyketone. Troubleshooting: Switch from a liquid-liquid to a solid-liquid PTC system. Replace aqueous NaOH/KOH with finely powdered solid K 2​ CO 3​ in an anhydrous solvent like toluene or dichloromethane. This drastically reduces the concentration of available hydroxide, favoring the attack of the softer thioamide nucleophile.

Q3: How do I choose between TBAB, PEG-600, and Crown Ethers for my specific thiazole derivative? A3: The choice depends on the substrate's lipophilicity and environmental constraints:

  • 2[2]: The industry standard. Best for general Hantzsch-type syntheses due to its perfect balance of hydrophilicity and lipophilicity. It efficiently shuttles small to medium-sized thioamides.

  • 4[4]: Ideal for "green chemistry" protocols. PEG acts as both a solvent and a PTC by complexing alkali metal cations (similar to crown ethers) and is highly effective for synthesizing 2-(phenylamino)thiazoles at ambient temperatures.

  • Crown Ethers (e.g., 18-Crown-6): Use only when dealing with highly sterically hindered or unreactive thioamides where maximum nucleophile activation (the "naked anion" effect) is required.

Q4: I am trying to N-alkylate a pre-formed thiazole ring using PTC, but I am getting a mixture of N-alkylated and S-alkylated products. How can I control regioselectivity? A4: Thiazole rings and their tautomeric forms (e.g., thiazolidine-2-thiones) are ambident nucleophiles. Under PTC conditions, the anion is highly reactive. According to Hard-Soft Acid-Base (HSAB) theory, softer alkylating agents (like alkyl iodides) will favor S-alkylation, while harder alkylating agents (like alkyl tosylates) or highly polar aprotic environments favor N-alkylation. Troubleshooting: To force N-alkylation, use a harder electrophile (e.g., switch from benzyl bromide to benzyl chloride) and ensure the use of a strict solid-liquid PTC system with a bulky catalyst like Tetraoctylammonium bromide (TOAB), which sterically shields the softer sulfur atom during the transition state[5].

References
  • Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. MDPI. 2

  • Pyridine vs DABCO vs TBAB in Annulations of δ-Acetoxy Allenoates with Thioamides Leading to Dihydrothiophene, Thiopyran, and Thiazole Scaffolds. ACS Publications. 3

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. DOI.org. 4

  • PHASE – TRANSFER CATALYSED SYNTHESIS OF NEW N SUBSTITUTED THIAZOLE DERIVATIVES AS ACTIVE ANTICONVULSANT COMPOUNDS. IJCRT.5

  • Green Synthesis of Metal Complexes of Thiazole-Based Schiff Bases: A Review: Solid-Liquid Phase Transfer Catalysis (PTC). SDI. 1

Sources

Optimization

Scaling up the production of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Technical Support Center: Scaling Up Production of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Welcome to the Technical Support Center. This guide is designed for chemical engineers, process chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling Up Production of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Welcome to the Technical Support Center. This guide is designed for chemical engineers, process chemists, and drug development professionals tasked with scaling up the synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . This compound is a vital protected intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the β3-adrenoceptor agonist Mirabegron and various third-generation cephalosporins [1].

Rationale for Protection (Causality Insight)

In the synthesis of APIs like Mirabegron, the free 2-(2-aminothiazol-4-yl)acetic acid is coupled with an aniline derivative [3]. Unprotected 2-aminothiazoles possess a nucleophilic exocyclic nitrogen (pKa ~5.3) that can undergo unwanted self-coupling or react with coupling reagents (like EDC/HOBt). Masking the amine as a methoxycarbonyl carbamate drastically reduces its nucleophilicity by delocalizing the nitrogen lone pair into the adjacent carbonyl group. This ensures strict regioselectivity during downstream amide bond formation, maximizing API yield and purity.

Process Overview & Workflow

The scalable synthesis typically proceeds via a highly optimized three-step sequence:

  • Hantzsch Synthesis: Condensation of ethyl 4-chloroacetoacetate with thiourea to form the thiazole ring [2].

  • Carbamoylation: Protection of the 2-amino group using methyl chloroformate.

  • Saponification: Hydrolysis of the ethyl ester to yield the target free acid.

G A Ethyl 4-chloroacetoacetate + Thiourea B Ethyl 2-(2-aminothiazol-4-yl)acetate (Intermediate 1) A->B Hantzsch Synthesis D Ethyl 2-(2-(methoxycarbonylamino) thiazol-4-yl)acetate B->D Carbamoylation C Methyl Chloroformate + DIPEA / DMAP C->D F {2-[(Methoxycarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid (Target API Intermediate) D->F Hydrolysis & Acidification E NaOH / H2O (Saponification) E->F

Caption: Synthetic workflow for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Troubleshooting Guides & FAQs

Q1: We are observing low conversion during the carbamoylation step with methyl chloroformate. What is causing this? A1: The exocyclic amine of the thiazole ring is a relatively weak nucleophile due to electron delocalization into the aromatic system.

  • Root Cause 1 (Temperature): Methyl chloroformate is highly susceptible to hydrolysis. If the reaction temperature exceeds 10°C, the reagent rapidly degrades into methanol, CO2, and HCl.

  • Root Cause 2 (Base Depletion): The reaction generates HCl. If your base (e.g., DIPEA or Pyridine) is insufficient (< 2.0 eq), the unreacted aminothiazole will be protonated, rendering it completely non-nucleophilic.

  • Solution: Maintain the reaction at 0–5°C during the addition of methyl chloroformate. Use 2.5 equivalents of DIPEA and add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) to form a highly reactive acylpyridinium intermediate.

Q2: During the final saponification step, we are seeing partial cleavage of the methoxycarbonyl protecting group. How can we prevent this? A2: Carbamates are generally stable to mild base, but aggressive saponification conditions (e.g., prolonged heating with excess NaOH) will cause deprotection.

  • Solution: Perform the ester hydrolysis using 1.2 equivalents of LiOH or NaOH in a THF/Water (3:1) co-solvent system at ambient temperature (20–25°C). Monitor strictly via HPLC and quench with 1M HCl to pH 2.5 immediately upon consumption of the ester. Do not exceed 30°C.

Q3: How do we control the exotherm during the Hantzsch thiazole synthesis on a pilot scale? A3: The condensation of ethyl 4-chloroacetoacetate and thiourea is highly exothermic. On a bench scale, ethanol reflux manages the heat, but at a >50 L scale, thermal runaway is a severe risk.

  • Solution: Dose the ethyl 4-chloroacetoacetate continuously over 2–3 hours into a pre-heated (60°C) suspension of thiourea in ethanol. This ensures the reaction rate is mass-transfer limited rather than kinetically limited.

Troubleshooting Start Issue: Low Yield in Carbamoylation Step? Check1 Check Reaction Temperature Start->Check1 Check2 Check Base Equivalents Start->Check2 TempHigh T > 10°C: Reagent hydrolysis (CO2 + HCl) Check1->TempHigh Yes TempLow T < 5°C: Optimal for reagent stability Check1->TempLow No BaseLow < 2.0 eq: Amine protonation (Inactive) Check2->BaseLow Yes BaseOpt 2.5 eq DIPEA + 0.1 eq DMAP: Full conversion driven Check2->BaseOpt No

Caption: Decision tree for troubleshooting the carbamoylation step during scale-up.

Quantitative Data: Bench vs. Pilot Scale Parameters

To ensure a self-validating protocol, compare your in-process controls (IPCs) against our validated pilot-scale metrics.

ParameterBench Scale (100 g)Pilot Scale (10 kg)Critical Quality Attribute (CQA) / Note
Hantzsch Dosing Time 30 minutes180 minutesControls exotherm; prevents impurity formation.
Carbamoylation Temp 0–5°C0–5°C (Jacket -5°C)Prevents methyl chloroformate degradation.
DIPEA Equivalents 2.0 eq2.5 eqCompensates for minor moisture in pilot reactors.
Saponification Time 2 hours4.5 hoursMust be monitored by HPLC (Target: <0.5% ester).
Overall Yield 82%78%Slight drop due to crystallization losses on scale.
Purity (HPLC) >99.0%>99.5%Achieved via controlled pH 2.5 precipitation.

Detailed Step-by-Step Methodology (Pilot Scale Protocol)

Phase 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

  • Preparation: Charge a 50 L glass-lined reactor with Ethanol (20 L) and Thiourea (1.52 kg, 20.0 mol) [4]. Heat the suspension to 60°C under nitrogen.

  • Dosing: Slowly add Ethyl 4-chloroacetoacetate (3.29 kg, 20.0 mol) via a dosing pump over 3 hours, maintaining the internal temperature between 60–65°C.

  • Completion: Post-addition, heat to reflux (78°C) for 2 hours. Cool to 5°C to precipitate the hydrochloride salt.

  • Isolation: Filter, wash with cold ethanol (5 L), and dry under vacuum to yield the intermediate.

Phase 2: Carbamoylation (Protection)

  • Preparation: Suspend the intermediate (3.0 kg) in Dichloromethane (DCM, 25 L). Add DIPEA (4.3 kg, ~2.5 eq) and DMAP (0.16 kg, 0.1 eq). Cool the mixture to 0°C.

  • Dosing: Dropwise add Methyl chloroformate (1.42 kg, 1.1 eq) over 2 hours, ensuring the internal temperature does not exceed 5°C.

  • Workup: Stir for an additional 1 hour at 5°C. Quench with water (10 L). Separate the organic layer, wash with 1M HCl (10 L) to remove DMAP/DIPEA, and concentrate under reduced pressure.

Phase 3: Saponification & Isolation

  • Hydrolysis: Dissolve the concentrated ester in THF (15 L). Add a solution of NaOH (0.6 kg) in Water (5 L). Stir at 20–25°C for 4 hours.

  • Monitoring: Verify ester consumption via HPLC (Limit: <0.5% remaining).

  • Precipitation: Cool to 10°C. Slowly add 2M HCl until the pH reaches exactly 2.5. The target {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid will precipitate as a white/off-white solid.

  • Filtration: Filter the product, wash with cold water (10 L) to remove inorganic salts, and dry in a vacuum oven at 45°C until moisture is <0.5%.

References

  • MIRABEGRON - New Drug Approvals Source: New Drug Approvals Database URL:[Link]

  • 2-(2-Aminothiazol-4-yl)acetic Acid - CAS - 29676-71-9 | Axios Research Source: Axios Research Standards URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid by Mass Spectrometry

Introduction In the landscape of pharmaceutical development and manufacturing, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of regulatory compliance and product safety. {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a key chemical entity, often encountered as a critical intermediate or a potential impurity in the synthesis of third-generation cephalosporin antibiotics, such as Cefixime.[1][2] Its precise structural characterization is therefore not merely an academic exercise but a critical quality control parameter.

This guide provides an in-depth, expert-led exploration of using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural validation of this compound. We will dissect the causality behind experimental choices, present a robust analytical protocol, and objectively compare the performance of mass spectrometry against alternative analytical techniques, providing the scientific community with a comprehensive framework for its analysis.

Physicochemical Profile and Predicted Mass Spectral Behavior

Before delving into experimental design, a proficient analyst first considers the inherent properties of the target molecule.

  • Molecular Formula: C₇H₈N₂O₄S

  • Monoisotopic Mass: 216.0208 Da

  • Structure: alt text

The molecule possesses several ionizable functional groups: a carboxylic acid, an amino group on the thiazole ring (as part of the carbamate), and nitrogen and sulfur heteroatoms. This profile makes it an ideal candidate for soft ionization techniques, which preserve the molecular ion for accurate mass determination.[3][4] Electrospray Ionization (ESI) is particularly well-suited due to the molecule's polarity and its propensity to accept or lose a proton in solution.[5][6]

In positive ion mode, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 217.0281. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 215.0135. The high-resolution mass measurement of this molecular ion is the first step in the validation process, confirming the elemental composition.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for this application due to its unparalleled sensitivity, specificity, and the wealth of structural information it provides through controlled fragmentation. It allows for the detection and identification of the analyte even at trace levels within complex sample matrices.[7][8]

The Rationale Behind the LC-MS/MS Approach

The choice of LC-MS/MS is deliberate. The liquid chromatography front-end separates the target analyte from impurities and matrix components, ensuring that the mass spectrometer analyzes a purified compound.[9] The tandem mass spectrometry (MS/MS) component provides the second dimension of analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that is characteristic of the molecule's specific atomic arrangement.[10] This fragmentation pattern serves as robust evidence for its structure.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the combination of retention time, accurate mass of the molecular ion, and a reproducible fragmentation pattern provides a high degree of confidence in the structural assignment.

1. Sample and Standard Preparation

  • Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid reference standard in a suitable solvent like methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards ranging from 1 ng/mL to 1 µg/mL. This range is suitable for determining the instrument's linear dynamic range.[11]

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is the workhorse for moderately polar analytes like this one.[1][9] It provides excellent separation and peak shape.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation of the analyte, which enhances ionization efficiency in positive ESI mode.[12]

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might be: 5% B to 95% B over 10 minutes. This ensures that any impurities with different polarities are effectively separated from the main analyte peak.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive data.

  • Key Parameters (Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 130 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 700 L/hr (Nitrogen)

    • Cone Voltage: 30 V

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 50 to 500 to detect the protonated molecular ion [M+H]⁺ at m/z 217.03.

    • Tandem MS (MS/MS): Select the ion at m/z 217.03 as the precursor. Fragment it using collision-induced dissociation (CID) with argon as the collision gas. Scan for product ions in the same mass range.

Experimental Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Create Working Standards (1 ng/mL - 1 µg/mL) Prep1->Prep2 LC LC Separation (C18 Column) Prep2->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan (MS1) Confirm [M+H]⁺ at m/z 217 ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS/MS) Acquire Fragmentation Pattern CID->MS2 Data1 Verify Molecular Weight MS2->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Confirm Structure Data2->Data3

Caption: General workflow for the structural validation of the target analyte using LC-MS/MS.

Data Interpretation: Decoding the Fragmentation Pattern

The MS/MS spectrum is the key to structural validation. The collision energy applied causes the precursor ion to fragment at its weakest bonds, providing a roadmap of its structure.

Table 1: Predicted Key Mass Spectral Peaks for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid ([M+H]⁺ = m/z 217.03)

Predicted m/zProposed Fragment Ion / Neutral LossMechanistic Notes
217.03[M+H]⁺Protonated molecular ion.
199.02[M+H - H₂O]⁺Loss of water from the carboxylic acid group. A common fragmentation for carboxylic acids.[13][14]
173.04[M+H - CO₂]⁺Decarboxylation of the acetic acid side chain.
158.01[M+H - CH₃O₂C•]⁺Loss of the methoxycarbonyl radical.
114.02[C₄H₄N₂S]⁺Cleavage of the acetic acid side chain (loss of CH₂COOH).
85.00[C₃H₃NS]⁺Fragmentation of the thiazole ring itself.[5]

The presence of these specific fragments, particularly the characteristic losses of water, carbon dioxide, and the entire acetic acid moiety, provides compelling, layered evidence that confirms the identity of the parent structure.

Fragmentation Pathway Visualization

Caption: Predicted major fragmentation pathways for the protonated molecule (m/z 217.03).

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. Each method offers unique advantages and inherent limitations.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR (¹H and ¹³C) provides the most definitive structural information by probing the chemical environment of each hydrogen and carbon atom in the molecule. It is the gold standard for de novo structure elucidation.

  • Strengths: Unambiguous structural confirmation, including stereochemistry.

  • Weaknesses: Significantly lower sensitivity than MS, requiring micrograms to milligrams of pure sample. It is not readily coupled to a chromatographic separation, making it unsuitable for analyzing complex mixtures directly.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorption of UV light by the analyte.

  • Strengths: Excellent for quantification due to its robustness and wide linear range. It is a widely available and cost-effective technique.[7]

  • Weaknesses: Provides very limited structural information. A UV spectrum is not unique to a single compound, and identification relies solely on matching the retention time with a certified reference standard. It cannot be used for identifying unknown impurities.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: Measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

  • Strengths: Provides excellent information about the functional groups present (e.g., C=O of the acid and carbamate, N-H, C-S).

  • Weaknesses: Does not reveal how the functional groups are connected, offering no insight into the overall molecular architecture. Like NMR, it typically requires a pure, isolated sample.

Comparative Performance Summary

Table 2: Comparison of Analytical Techniques for Structural Validation

ParameterLC-MS/MSNMR SpectroscopyHPLC-UVFTIR Spectroscopy
Primary Application Identification & QuantificationStructure ElucidationQuantificationFunctional Group ID
Specificity (Structural Info) High (MW + Fragmentation)Absolute (Full Connectivity)Low (Retention Time)Moderate (Functional Groups)
Sensitivity Very High (pg - ng)Low (µg - mg)Moderate (ng - µg)Low (µg - mg)
Sample Purity Req. Low (handles mixtures)HighLow (handles mixtures)High
Throughput HighLowHighModerate

Conclusion and Best Practices

For the rapid and confident validation of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, particularly in a quality control or drug development setting, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most effective and efficient technique. Its ability to provide accurate molecular weight data and a structurally significant fragmentation "fingerprint" from complex mixtures at trace levels is unmatched by other methods.

  • Orthogonal Confirmation: For the initial, definitive structural elucidation of a newly synthesized batch or for regulatory submission, use NMR in conjunction with high-resolution MS. NMR provides the unequivocal blueprint of the structure, while MS confirms the elemental composition and serves as the basis for developing faster QC methods.

  • Routine Analysis: Once the structure is confirmed, a validated LC-MS/MS method as described herein is the ideal tool for routine identity confirmation, purity testing, and impurity identification in raw materials and final products.

  • Quantification: For routine quantification where the analyte's identity is already established, a simpler HPLC-UV method can be a robust and cost-effective alternative, provided a reference standard is available.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a logical, efficient, and scientifically sound strategy for structural validation, ensuring the quality and safety of pharmaceutical products.

References

  • Benchchem. (n.d.). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
  • Al-Aani, H., & Al-Rekabi, M. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 437–450. [Link]

  • PubMed. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Retrieved from [Link]

  • Meng, F., Chen, X., Zeng, Y., & Zhong, D. (2005). Sensitive liquid chromatography-tandem mass spectrometry method for the determination of cefixime in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 819(2), 277-282. [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Retrieved from [Link]

  • Pharma Focus Europe. (2025). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2022). LC-MS/MS Application for Bioequivalence of Cefixime in Human Plasma. Journal of Pharmaceutical Analysis, 2(4). [Link]

  • IntechOpen. (2025). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. PubChem Compound Database. Retrieved from [Link]

  • Cumhuriyet Science Journal. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Wei, J., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • MDPI. (2023). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of Cephalosporin Side Chains: A Structure-Activity Relationship (SAR) Guide

The continuous evolution of antimicrobial resistance, particularly among Gram-negative pathogens expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates precise structural engineering of β-lact...

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Author: BenchChem Technical Support Team. Date: April 2026

The continuous evolution of antimicrobial resistance, particularly among Gram-negative pathogens expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates precise structural engineering of β-lactam antibiotics. At the core of cephalosporin development is the 7-aminocephalosporanic acid (7-ACA) nucleus. However, the intrinsic antibacterial efficacy, pharmacokinetic (PK) profile, and resistance-evasion capabilities of these molecules are almost entirely dictated by the functionalization of their C-7 (R1) and C-3 (R2) side chains[1].

This guide provides an in-depth, objective comparison of cephalosporin side-chain efficacy, designed for drug development professionals and application scientists evaluating next-generation antimicrobial scaffolds.

Mechanistic Overview: The Roles of C-7 and C-3 Substitutions

The dihydrothiazine ring of cephalosporins offers two primary sites for semi-synthetic modification, each governing distinct pharmacological parameters.

The C-7 Side Chain (R1): Target Affinity and Steric Shielding

The C-7 substituent is the primary determinant of the antibiotic's spectrum of activity and its affinity for specific Penicillin-Binding Proteins (PBPs). Furthermore, it provides critical steric hindrance against hydrolytic enzymes[2].

  • Aminothiazolyl Ring: Found in third- and fourth-generation cephalosporins (e.g., cefotaxime, ceftriaxone, cefepime), this group significantly enhances penetration across the outer membrane of Gram-negative bacteria and increases affinity for PBP3[3].

  • Syn-Methoxyimino Group: Often paired with the aminothiazolyl ring, this rigid structure acts as a steric shield, protecting the vulnerable β-lactam ring from hydrolysis by many plasmid-mediated β-lactamases[4].

The C-3 Side Chain (R2): Pharmacokinetics and Permeability

While C-7 dictates target binding, the C-3 side chain modulates the molecule's physicochemical properties, influencing metabolism, half-life, and cellular entry mechanisms[1].

  • Quaternary Ammonium Group: Present in cefepime, this creates a zwitterionic molecule. The net-neutral charge allows for rapid, porin-mediated penetration through the Gram-negative outer membrane, reducing susceptibility to efflux pumps.

  • Chlorocatechol Moiety: A breakthrough in siderophore technology utilized by cefiderocol. This side chain chelates extracellular ferric iron (Fe³⁺), actively hijacking the bacterium's own iron-transport systems to bypass porin downregulation entirely[5].

  • Leaving Group Dynamics: Recent crystallographic studies reveal that upon β-lactam ring hydrolysis, specific sp3-hybridized C-3 side chains spontaneously fragment. This fragmentation can be engineered to release secondary bioactive compounds or alter the enzyme's active site kinetics[6].

SAR_Logic Core Cephalosporin Core (7-ACA) C7 C-7 Side Chain (R1) Core->C7 Substitution C3 C-3 Side Chain (R2) Core->C3 Substitution Spec Antibacterial Spectrum & PBP Affinity C7->Spec BL Beta-Lactamase Stability C7->BL C3->BL Leaving Group Dynamics PK Pharmacokinetics & Metabolism C3->PK Perm Membrane Permeability (e.g., Zwitterion, Siderophore) C3->Perm

Logical mapping of cephalosporin C-7 and C-3 side chain modifications to pharmacological efficacy.

Comparative Efficacy Analysis

To objectively evaluate these structural modifications, we must compare their resulting biochemical and clinical efficacies. The table below synthesizes quantitative and qualitative data across key cephalosporin generations.

CephalosporinC-7 Side Chain (R1)C-3 Side Chain (R2)Primary Targetβ-Lactamase StabilityKey Efficacy / Permeability Mechanism
Ceftriaxone (3rd Gen)Aminothiazolyl + syn-methoxyiminoThiotriazinedionePBP2, PBP3High against TEM-1, SHV-1; Susceptible to ESBLsHighly protein-bound; long half-life due to acidic C-3 heterocycle.
Cefepime (4th Gen)Aminothiazolyl + syn-methoxyiminoN-methylpyrrolidiniumPBP2, PBP3Stable against AmpC; Susceptible to KPC, MBLsZwitterionic structure allows rapid diffusion via OmpF/OmpC porins.
Ceftaroline (5th Gen)1,2,4-thiadiazole ringThiazole ringPBP2a (MRSA)Susceptible to ESBLs and CarbapenemasesC-7 modification specifically engineered to bind the allosteric site of MRSA PBP2a.
Cefiderocol (Siderophore)Aminothiazolyl + carboxy-dimethylmethoxyChlorocatecholPBP3Highly stable against SBLs and MBLs (NDM, VIM)Active iron-transport uptake; bypasses porin loss and efflux pump upregulation[7].

Note: While cefiderocol shares a C-7 side chain structurally similar to ceftazidime, its unique C-3 chlorocatechol side chain drastically alters its uptake kinetics, yielding superior efficacy against multidrug-resistant Pseudomonas aeruginosa[5].

Experimental Methodology: Evaluating Side Chain Efficacy

To rigorously compare the efficacy of novel side chains, researchers must employ a self-validating experimental system that isolates target binding affinity from whole-cell permeability. The following protocol details the causality and execution of these assays.

Protocol: PBP Binding Affinity and β-Lactamase Stability Profiling

Objective: To quantify the independent contributions of C-7 and C-3 side chains to target inhibition (PBP3) and enzymatic evasion.

Phase 1: PBP3 Competition Assay (Target Affinity) Causality: Whole-cell MIC assays cannot differentiate between poor target affinity and poor membrane permeability. By using isolated PBPs and a fluorescent penicillin analog (Bocillin-FL), we can calculate the exact inhibition constant ( Ki​ ) of the cephalosporin, isolating the efficacy of the C-7 side chain.

  • Preparation: Purify recombinant P. aeruginosa PBP3.

  • Incubation: Incubate 0.5 µM PBP3 with varying concentrations of the test cephalosporin (0.1 µM to 100 µM) in 50 mM sodium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Labeling: Add 5 µM Bocillin-FL to the reaction mixture and incubate for an additional 15 minutes. (Bocillin-FL will bind to any active sites not covalently inhibited by the test cephalosporin).

  • Quantification: Denature the proteins using SDS sample buffer, separate via SDS-PAGE, and quantify the fluorescence of the PBP3 band using a fluoropolymer imaging system.

  • Analysis: Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation. Lower Ki​ indicates superior C-7 side chain affinity.

Phase 2: Steady-State Enzyme Kinetics (Steric Shielding) Causality: To evaluate the protective efficacy of the C-7/C-3 combination against hydrolysis, we measure the catalytic efficiency ( kcat​/Km​ ) of specific β-lactamases against the drug.

  • Reaction Setup: Prepare a reaction mixture containing 1 nM purified β-lactamase (e.g., KPC-2 or NDM-1) in 50 mM HEPES buffer supplemented with 50 µM ZnSO₄ (for MBLs).

  • Hydrolysis Monitoring: Add the test cephalosporin (10 µM to 500 µM). Monitor the hydrolysis of the β-lactam ring directly via UV spectrophotometry at the drug's specific λmax​ (typically 260-295 nm) over 5 minutes.

  • Data Fitting: Plot initial velocities ( v0​ ) against substrate concentration and fit to the Michaelis-Menten equation to derive kcat​ and Km​ .

Phase 3: Self-Validating System Integration Causality: A self-validating system requires cross-referencing isolated biochemical data with complex biological models.

  • Perform standard broth microdilution MIC assays using wild-type P. aeruginosa PAO1 and an isogenic mutant lacking the primary efflux pump ( ΔmexAB−oprM ).

  • Validation Logic: If a novel cephalosporin exhibits an excellent Ki​ for PBP3 in Phase 1, but a high MIC in the wild-type strain that drops significantly in the ΔmexAB−oprM strain, the C-7 side chain is highly efficacious, but the C-3 side chain fails to prevent efflux. The structural design must pivot to optimize the C-3 moiety.

Exp_Workflow Start Synthesize Cephalosporin Variants (Varying C-7 and C-3) Split1 Start->Split1 Assay1 Phase 1: PBP Binding Affinity (Bocillin-FL Competition) Split1->Assay1 Assay2 Phase 2: Beta-Lactamase Stability (UV-Vis Hydrolysis Kinetics) Split1->Assay2 Read1 Measure Fluorescence Calculate Ki (Target Affinity) Assay1->Read1 Read2 Measure Absorbance Calculate kcat/Km (Steric Shielding) Assay2->Read2 Valid Phase 3: Self-Validation Correlate in vitro Ki & kcat/Km with Isogenic MIC Data Read1->Valid Read2->Valid

Self-validating experimental workflow for assessing cephalosporin side chain efficacy.

Conclusion for Drug Development

The comparative efficacy of cephalosporins is not derived from the β-lactam ring itself, but from the highly specific, synergistic interactions of its side chains. As demonstrated by molecules like cefiderocol, the future of β-lactam development relies heavily on functionalizing the C-3 position for active transport (siderophores) and the C-7 position for extreme steric hindrance against metallo-β-lactamases. By utilizing the self-validating protocols outlined above, researchers can systematically isolate and optimize these variables to overcome emerging resistance mechanisms.

References
  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity Source: National Center for Biotechnology Information (PMC - NIH)[Link]

  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance Source: National Center for Biotechnology Information (PMC - NIH)[Link]

  • Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol Source: Chemical Science (RSC Publishing)[Link]

  • Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase Source: bioRxiv[Link]

  • Cephalosporins as key lead generation beta-lactam antibiotics Source: National Center for Biotechnology Information (PMC - NIH)[Link]

  • Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing Source: Chemical Research in Toxicology (ACS Publications)[Link]

  • Neurobehavioral Effects of Cephalosporins: Assessment of Locomotors Activity, Motor and Sensory Development in Zebrafish Source: Frontiers in Pharmacology[Link]

Sources

Validation

A Researcher's Guide to the Biological Evaluation of Novel Thiazole Acetic Acid Derivatives

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a vast array of pharmacological activities, including antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The incorporation of an acetic acid moiety can further enhance bioavailability and modulate activity, making these novel derivatives a fertile ground for drug discovery.[3][4]

This guide provides a comprehensive comparison of novel thiazole acetic acid derivatives, focusing on their biological performance. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform researchers in their quest for developing next-generation therapeutics.

The Landscape of Thiazole Derivatives' Biological Activity

Novel thiazole acetic acid derivatives are being explored for a multitude of therapeutic applications. Their biological prowess stems from their ability to interact with various biological targets. Key areas of investigation include their roles as anticancer, anti-inflammatory, and antimicrobial agents.

Comparative Anticancer Activity

A primary focus of current research is the evaluation of these derivatives against various cancer cell lines. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[5][6] Below is a comparative summary of the cytotoxic effects (IC50 values) of several novel thiazole derivatives against common cancer cell lines.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
4c Hydrazinyl-thiazole-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[7]
4c Hydrazinyl-thiazole-oneHepG2 (Liver)7.26 ± 0.44Staurosporine8.40 ± 0.51[7]
8 Brominated-thiazoleMCF-7 (Breast)3.36 ± 0.06 µg/mlStaurosporine5.25 µg/ml[8]
7a Disubstituted-thiazoleMCF-7 (Breast)6.09 ± 0.44 µg/mlStaurosporine5.25 µg/ml[8]
4i Phenyl-thiazoleSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[9]
5f Thiazole-valine hybridA549 (Lung)2.07 (approx.)5-Fluorouracil8.74[10]
5o Thiazole-valine hybridHeLa (Cervical)2.98 (approx.)5-Fluorouracil3.49[10]

Note: Direct comparison of IC50 values should be done cautiously due to variations in experimental conditions across different studies.

Comparative Anti-inflammatory and Analgesic Activity

Many thiazole derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins which mediate pain and inflammation.[11][12] The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity, while the acetic acid-induced writhing test is used to evaluate peripheral analgesic effects.[13][14]

Compound ClassIn Vivo ModelDosage% Inhibition of Edema/WrithingReference Compound% InhibitionReference
Thiazole Derivative 6l Carrageenan Paw Edema-60.82%--[15]
2-Aralkyl-alpha-sulphoCarrageenan Paw Edema-High Activity--[6]
Triazole Derivative A Carrageenan Paw Edema75 mg/kg91%Ibuprofen (100 mg/kg)82%[16][17]
Triazole Derivative A Acetic Acid Writhing75 mg/kg83%Ibuprofen (100 mg/kg)71%[16]

Core Experimental Workflows

The biological evaluation of a novel compound follows a logical progression from initial screening to more complex in vivo validation. This workflow ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Phase 1: Synthesis & Characterization synthesis Chemical Synthesis of Thiazole Acetic Acid Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay - IC50) characterization->anticancer cox_inhibition Mechanism Screening (COX-1/COX-2 Inhibition Assay) characterization->cox_inhibition anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) anticancer->anti_inflammatory cox_inhibition->anti_inflammatory analgesic Analgesic Model (Acetic Acid Writhing) cox_inhibition->analgesic

Caption: General experimental workflow for evaluating novel thiazole derivatives.

Mechanism of Action: COX Inhibition Pathway

A significant mechanism of action for the anti-inflammatory properties of thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key inflammatory mediators.[18][19] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by targeting these enzymes. Selective inhibition of COX-2 is often desirable as COX-1 is involved in maintaining the gastrointestinal lining.[12]

cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Damage/ Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection Platelet Aggregation prostaglandins->gi_protection thiazole Thiazole Acetic Acid Derivatives (Selective COX-2 Inhibitors) thiazole->cox2 Inhibition

Sources

Comparative

Comparative Analysis of Reference Standards for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid

The Mechanistic Context & Analytical Challenge {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a highly specific functionalized derivative of 2-aminothiazol-4-yl acetic acid (ATAA). In the pharmaceutical indu...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Context & Analytical Challenge

{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a highly specific functionalized derivative of 2-aminothiazol-4-yl acetic acid (ATAA). In the pharmaceutical industry, ATAA serves as a ubiquitous side-chain precursor for third- and fourth-generation cephalosporin antibiotics (e.g., Cefotaxime, Ceftriaxone).

The Causality of Impurity Formation: During the synthesis of these beta-lactam antibiotics, the primary amine on the thiazole ring must be protected to prevent unwanted side reactions, such as self-condensation or mis-acylation, when coupling the side chain to the 7-aminocephalosporanic acid (7-ACA) core. The methoxycarbonyl group is frequently chosen for this protection because of its electron-withdrawing nature, which effectively stabilizes the amine.

However, this stability becomes a liability during the final deprotection step. If the hydrolytic deprotection is kinetically incomplete, {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (or its conjugated API derivative) persists in the final drug substance as a process-related impurity. Regulatory agencies require rigorous impurity profiling to quantify this residual compound, a process that fundamentally relies on the use of highly characterized, trustworthy reference standards.

Pathway A 2-Aminothiazol-4-yl acetic acid B {2-[(Methoxycarbonyl)amino] -1,3-thiazol-4-yl}acetic acid A->B Protection C Cephalosporin Coupling B->C Activation D Protected API C->D 7-ACA Core E Final API (Deprotected) D->E Deprotection F Target Impurity D->F Incomplete Rxn

Synthesis pathway of cephalosporins highlighting the formation of the target impurity.

Comparative Evaluation of Reference Standard Tiers

When establishing a chromatographic method (e.g., HPLC-UV or LC-MS/MS) for batch release, laboratories must select an appropriate tier of reference standard. According to the[1], reference materials must be "appropriately characterized" and of "high purity."

Relying on a primary compendial standard for a niche intermediate is often impossible due to lack of availability. Therefore, laboratories must objectively weigh the performance, quantitative reliability, and cost of alternative standard tiers.

Quantitative Comparison of Reference Standard Alternatives
Standard TierTypical Purity AssignmentMeasurement Uncertainty (U)Cost per 10 mg (Est.)Traceability & Best Use Case
Primary Pharmacopeial (USP/EP) ≥ 99.0% (Mass Balance)± 0.1% - 0.5%$300 - $800Compendial Authority. Best for official dispute resolution; rarely available for early intermediates.
Certified Reference Material (CRM) ≥ 98.5% (qNMR)± 0.2% - 0.8%$150 - $400SI Units (ISO 17034). Best for method validation and qualifying secondary in-house standards.
In-House Working Standard ≥ 98.0% (Orthogonal)± 0.5% - 1.0%< $50 (Internal cost)Traceable to CRM. Best for routine QC batch release and long-term stability testing.

Experimental Protocols: A Self-Validating Qualification System

Using an expensive CRM for daily routine analysis is economically unviable, leading most drug development professionals to synthesize and qualify an In-House Working Standard .

The Analytical Pitfall: Assigning purity to an in-house standard based solely on chromatographic area (HPLC Area %) is a critical scientific error. This approach falsely assumes all impurities are chromophoric and share the same UV response factor as the target analyte, while entirely ignoring invisible impurities like water, residual solvents, and inorganic salts.

To establish a system of absolute trustworthiness, we recommend an orthogonal protocol utilizing Quantitative Nuclear Magnetic Resonance (qNMR) cross-referenced with Mass Balance. qNMR has been recognized in [2] as a primary ratio method capable of absolute quantification without requiring a reference standard of the analyte itself.

Step-by-Step Methodology for Standard Qualification

Step 1: Primary Characterization via qNMR

  • Causality: qNMR measures the absolute number of resonating protons. By comparing the integral of the analyte's protons against a highly pure, unrelated internal standard, absolute purity is calculated.

  • Procedure: Accurately weigh ~10 mg of the candidate {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and ~5 mg of a Maleic Acid CRM (Internal Standard). Dissolve the mixture completely in 600 µL of DMSO- d6​ .

  • Acquisition: Acquire 1 H-NMR spectra using a relaxation delay (D1) of at least 5×T1​ (typically >30 seconds). Why? This ensures complete longitudinal relaxation of all protons, which is a strict prerequisite for quantitative integral accuracy.

  • Analysis: Integrate the isolated thiazole proton singlet (~6.8 ppm) or the methoxy protons (~3.8 ppm) against the maleic acid olefinic protons (~6.2 ppm). Calculate the absolute mass fraction.

Step 2: Orthogonal Validation via Mass Balance

  • Causality: To validate the qNMR result and ensure no overlapping polymeric signals skewed the NMR data, purity is independently calculated by subtracting all measured impurities from 100%.

  • Procedure:

    • Organic Impurities: Determine via HPLC-UV at 254 nm.

    • Volatile Impurities: Determine water content via Karl Fischer (KF) titration and residual solvents via GC-Headspace.

    • Inorganic Impurities: Determine via Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA).

  • Calculation: Purity=100%−(%HPLCimpurities​+%Water+%Solvents+%Ash) .

Step 3: System Validation & Certification

  • Causality: A robust standard must be self-validating. If the material is truly well-characterized, the absolute purity derived from qNMR must mathematically align with the Mass Balance purity.

  • Acceptance Criteria: ∣PurityqNMR​−PurityMassBalance​∣≤0.5% . If this criterion is met, the material is certified as a Working Standard.

Workflow A Candidate Material (>98% HPLC Purity) B qNMR Analysis (Internal Standard: Maleic Acid) A->B C Mass Balance Analysis (HPLC + KF + TGA + ROI) A->C D Orthogonal Validation (|qNMR - Mass Balance| < 0.5%) B->D Absolute % C->D 100% - Impurities E Certified Working Standard (Assigned Purity & Uncertainty) D->E Pass Criteria

Self-validating qualification workflow for in-house reference standards using qNMR and mass balance.

References

  • Title : Quality Guidelines (ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) Source : International Council for Harmonisation (ICH) URL :[Link]

Sources

Validation

A Comparative Guide to the Synthesis of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Introduction {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a key heterocyclic compound with significant applications in pharmaceutical research and development. Its structural motif is found in various biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a key heterocyclic compound with significant applications in pharmaceutical research and development. Its structural motif is found in various biologically active molecules, making its efficient synthesis a topic of considerable interest to medicinal and organic chemists. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, both of which are rooted in the classic Hantzsch thiazole synthesis. The routes diverge in their choice of starting materials, leading to differences in reaction conditions, yields, and overall efficiency.

This document will provide a detailed examination of each synthetic pathway, including step-by-step experimental protocols, a discussion of the underlying chemical principles, and a comparative summary of their respective advantages and disadvantages. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Route 1: Synthesis from 4-Chloroacetoacetyl Chloride

This route offers a direct approach to the 2-aminothiazole-4-acetic acid core, which is subsequently acylated to yield the final product. The use of the highly reactive 4-chloroacetoacetyl chloride allows for rapid reaction times but requires careful handling due to its lachrymatory and moisture-sensitive nature.

Overall Synthetic Scheme

Route 1 cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Protection cluster_2 Step 3: Acylation cluster_3 Step 4: Deprotection A Diketene C 4-Chloroacetoacetyl chloride A->C Chlorination B Chlorine B->C E (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride C->E Hantzsch Thiazole Synthesis D Thiourea D->E G Ethyl (2-amino-1,3-thiazol-4-yl)acetate E->G F Esterification (e.g., EtOH, H+) J Ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate G->J H Methyl Chloroformate H->J I N-Acylation L {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid J->L K Hydrolysis (e.g., NaOH, then H+)

Caption: Synthetic pathway starting from diketene and chlorine.

Experimental Protocols

Step 1: Synthesis of (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride [1][2][3]

  • Preparation of 4-chloroacetoacetyl chloride: In a double-walled flask, combine methylene chloride (187.7 g) and diketene (18.6 g). Cool the mixture to -25°C. Bubble chlorine gas through the solution while maintaining the temperature between -20°C and -25°C until the reaction is complete.

  • Preparation of thiourea suspension: In a separate round-bottomed flask, prepare a suspension of thiourea (15.2 g) in water (30.0 g) and cool it to +5°C.

  • Hantzsch condensation: Cool the thiourea suspension in the reaction vessel to between +5°C and +7°C. Add the previously prepared 4-chloroacetoacetyl chloride solution dropwise over approximately 25 minutes, ensuring the temperature is maintained between +7°C and +8°C with vigorous stirring.

  • Reaction completion and isolation: After the addition is complete, continue stirring for 30 minutes at +5°C to +7°C. Remove the cooling bath and stir for an additional 60 minutes, allowing the temperature to rise to approximately 26°C to 27°C. The product, (2-aminothiazol-4-yl)acetic acid hydrochloride, will precipitate as colorless crystals. Isolate the product by filtration. A yield of approximately 78.5% can be expected.

Step 2: Esterification of (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride

  • Suspend the (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product, ethyl (2-amino-1,3-thiazol-4-yl)acetate, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Acylation of Ethyl (2-amino-1,3-thiazol-4-yl)acetate [4]

  • Dissolve the ethyl (2-amino-1,3-thiazol-4-yl)acetate in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath and slowly add methyl chloroformate dropwise with stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure to obtain the crude ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate.

Step 4: Hydrolysis of Ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate

  • Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product, {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.

Route 2: Synthesis from Ethyl 4-chloroacetoacetate

This alternative route utilizes the less reactive and more stable ethyl 4-chloroacetoacetate as the starting material. While generally safer and easier to handle, this pathway may require longer reaction times or more forcing conditions to achieve comparable yields to Route 1.

Overall Synthetic Scheme

Route 2 cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A Ethyl 4-chloroacetoacetate C Ethyl (2-amino-1,3-thiazol-4-yl)acetate A->C Hantzsch Thiazole Synthesis B Thiourea B->C F Ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate C->F D Methyl Chloroformate D->F E N-Acylation H {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid F->H G Hydrolysis (e.g., NaOH, then H+)

Caption: Synthetic pathway starting from ethyl 4-chloroacetoacetate.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)acetate [5]

  • Thiourea solution preparation: Suspend thiourea (40 g) in water (100 ml) and stir for 20 minutes until dissolved. Cool the solution to 0°C.

  • Hantzsch condensation: While maintaining the temperature at 0-3°C, add ethyl 4-chloroacetoacetate (68.5 ml) dropwise over approximately 2 hours.

  • Reaction completion and isolation: Stir the reaction mixture at the same temperature for an additional 3 hours. After this time, adjust the pH to 7 with aqueous ammonia to precipitate the product.

  • Purification: Filter the resulting white crystals of ethyl (2-amino-1,3-thiazol-4-yl)acetate and wash with cold water. The crude product can be further purified by recrystallization.

Step 2: N-Acylation of Ethyl (2-amino-1,3-thiazol-4-yl)acetate [4]

  • Dissolve the ethyl (2-amino-1,3-thiazol-4-yl)acetate in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath and slowly add methyl chloroformate dropwise with stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

  • Work-up the reaction by washing with water and brine, followed by drying the organic layer and concentrating under reduced pressure to yield the crude ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate.

Step 3: Hydrolysis of Ethyl {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate

  • Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product, {2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.

Comparative Analysis

FeatureRoute 1 (from 4-Chloroacetoacetyl Chloride)Route 2 (from Ethyl 4-chloroacetoacetate)
Starting Material Reactivity HighModerate
Handling Precautions High (lachrymatory, moisture-sensitive)Low
Reaction Time (Core Synthesis) ShorterLonger
Number of Steps 4 (including esterification)3
Overall Yield Potentially higher due to reactive intermediateGenerally good, may require optimization
Scalability Requires careful control of exothermsMore straightforward to scale up
Cost of Starting Materials Diketene and chlorine are commodity chemicalsEthyl 4-chloroacetoacetate is readily available

Discussion and Conclusion

Both synthetic routes presented offer viable pathways to {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. The choice between them will largely depend on the specific requirements of the researcher and the available laboratory infrastructure.

Route 1 is characterized by its use of the highly reactive 4-chloroacetoacetyl chloride, which can lead to higher yields and shorter reaction times for the initial Hantzsch condensation. However, the preparation and handling of this reagent require stringent safety precautions. This route also involves an additional esterification step to protect the carboxylic acid before N-acylation.

Route 2 provides a more direct synthesis of the key intermediate, ethyl (2-amino-1,3-thiazol-4-yl)acetate, in a single step from the more stable and easier-to-handle ethyl 4-chloroacetoacetate. This route is generally safer and more amenable to large-scale synthesis. While the initial condensation may be slower, the overall process is more streamlined with one fewer step.

References

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (2011). Eureka | Patsnap.
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). Google Patents.
  • Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. (1983). Google Patents.
  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. Retrieved from [Link]

Sources

Comparative

In vitro evaluation of new COX-1 inhibitors based on thiazole acetic acid

As a Senior Application Scientist, evaluating the pharmacological profile of novel non-steroidal anti-inflammatory drugs (NSAIDs) requires moving beyond basic binding affinities. While the pharmaceutical industry has his...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological profile of novel non-steroidal anti-inflammatory drugs (NSAIDs) requires moving beyond basic binding affinities. While the pharmaceutical industry has historically prioritized COX-2 selectivity to mitigate gastrointestinal toxicity, there is a renewed clinical interest in COX-1 specific inhibitors . COX-1 plays a critical role in platelet aggregation (via Thromboxane A2) and is increasingly recognized as a target in specific malignancies, such as ovarian cancer.

Thiazole acetic acid derivatives—structurally related to classical NSAIDs like fentiazac—are currently being engineered to fine-tune this COX-1/COX-2 selectivity. This guide provides a comprehensive framework for the in vitro evaluation of these new thiazole-based COX-1 inhibitors, objectively comparing their performance against classical alternatives and establishing a self-validating experimental workflow.

Mechanistic Rationale: The Thiazole Acetic Acid Scaffold

The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). The active sites of COX-1 and COX-2 are highly homologous, but COX-2 possesses a larger, more flexible side pocket due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523 .

Thiazole acetic acid derivatives leverage this structural nuance. The acidic moiety forms a critical salt bridge with Arg120 (conserved in both isoforms), while the thiazole ring acts as a rigid, lipophilic core that can be sterically hindered to prevent insertion into the larger COX-2 side pocket, thereby forcing COX-1 selectivity .

COX_Inhibition_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Isoenzyme (Constitutive) AA->COX1 Platelets/Stomach COX2 COX-2 Isoenzyme (Inducible) AA->COX2 Macrophages PG1 TXA2 & Gastroprotective Prostaglandins COX1->PG1 Homeostasis PG2 PGE2 & Pro-inflammatory Prostaglandins COX2->PG2 Inflammation Inhibitor Thiazole Acetic Acid Derivatives Inhibitor->COX1 Primary Target (Arg120 Binding) Inhibitor->COX2 Steric Exclusion

Fig 1: Cyclooxygenase pathway and targeted inhibition by thiazole acetic acid.

Self-Validating In Vitro Evaluation Protocols

To ensure data trustworthiness, we cannot rely solely on cell-free recombinant assays. Recombinant assays fail to account for the high plasma protein binding characteristic of lipophilic thiazole derivatives. Therefore, a dual-assay system is required: a primary Recombinant Enzyme Immunoassay (EIA) to establish baseline affinity, followed by a Human Whole Blood Assay (HWBA) to validate physiological efficacy .

Protocol 1: Recombinant Human COX-1/COX-2 EIA

Causality Insight: This cell-free assay isolates the direct molecular interaction between the thiazole compound and the enzyme, removing variables like cellular permeability or metabolic degradation.

Step-by-Step Methodology:

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Inhibitor Incubation: Add the thiazole acetic acid derivative (serial dilutions from 0.001 μM to 100 μM) in DMSO. Self-Validation Control: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 10 μM Arachidonic Acid to all wells. Incubate at 37°C for exactly 2 minutes.

  • Termination & Reduction: Stop the reaction by adding 1 M HCl. Add stannous chloride (SnCl₂) to reduce unstable Prostaglandin H2 (PGH2) into stable Prostaglandin F2α (PGF2α).

  • Quantification: Measure PGF2α levels using a competitive ELISA at 412 nm. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Human Whole Blood Assay (HWBA)

Causality Insight: The HWBA is the gold standard for clinical translatability. It uses intact human cells and endogenous plasma proteins. COX-1 activity is measured via platelet Thromboxane B2 (TXB2) production during blood coagulation, while COX-2 is measured via PGE2 production in LPS-stimulated monocytes .

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, unmedicated volunteers (no NSAID use for 14 days prior) into heparinized tubes (for COX-2) and non-anticoagulated tubes (for COX-1).

  • COX-1 Assessment (Platelet Coagulation):

    • Aliquot 1 mL of non-anticoagulated blood into glass tubes containing the thiazole derivative.

    • Incubate at 37°C for 1 hour to allow endogenous thrombin to activate platelets.

    • Self-Validation Control: Include a positive control tube with 10 μM Aspirin (expected to completely abolish TXB2).

    • Centrifuge at 2000 × g for 10 min. Extract serum and quantify TXB2 via ELISA.

  • COX-2 Assessment (Monocyte Induction):

    • Aliquot 1 mL of heparinized blood into tubes containing the thiazole derivative.

    • Add 10 μg/mL Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

    • Incubate at 37°C for 24 hours.

    • Self-Validation Control: Perform an MTT cell viability assay on the buffy coat post-incubation. If viability drops below 90%, the reduction in PGE2 is due to cytotoxicity, not true COX-2 inhibition.

    • Centrifuge, extract plasma, and quantify PGE2 via ELISA.

Comparative Performance Data

When evaluating new thiazole acetic acid derivatives, their performance must be benchmarked against classical non-selective NSAIDs (Aspirin, Diclofenac) and COX-2 selective coxibs (Celecoxib). The table below synthesizes the in vitro IC₅₀ data, demonstrating how structural modifications on the thiazole ring shift the selectivity index toward COX-1 .

Table 1: In Vitro COX Inhibition Profiles of Thiazole Derivatives vs. Classical NSAIDs

Compound / ScaffoldCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-2/COX-1)*Primary Clinical Profile
Novel Thiazole Analog 2b 0.2390.1910.79Potent Dual Inhibitor
Novel Thiazole Analog 2a 2.6500.9580.36Moderate COX-2 Preference
Fentiazac (Classical Thiazole)0.1200.8507.08COX-1 Selective
Aspirin (Reference)1.88012.3406.56COX-1 Selective
Diclofenac (Reference)0.0750.0380.50Non-Selective / Potent
Celecoxib (Reference)9.4000.0800.008Highly COX-2 Selective

*Note: A Selectivity Index (SI) > 1 indicates COX-1 selectivity; an SI < 1 indicates COX-2 selectivity. The classical thiazole acetic acid (Fentiazac) demonstrates a strong intrinsic preference for COX-1, making it an excellent base scaffold for developing targeted anti-platelet or anti-tumor agents.

Conclusion

The in vitro evaluation of thiazole acetic acid derivatives requires a rigorous, multi-tiered approach. By combining cell-free recombinant assays with the physiologically relevant Human Whole Blood Assay, researchers can confidently map the structure-activity relationship (SAR) of these compounds. As demonstrated by the comparative data, the thiazole acetic acid scaffold inherently favors COX-1 inhibition, providing a robust foundation for developing next-generation therapeutics aimed at targets beyond traditional inflammation.

References

  • Habib, A., et al. "Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo." European Journal of Pharmacology.[Link]

  • Awash, M., et al. "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega.[Link]

  • Brideau, C., et al. "Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs." British Journal of Pharmacology.[Link]

  • Warner, T. D., et al. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis." Proceedings of the National Academy of Sciences (PNAS).[Link]

Safety & Regulatory Compliance

Safety

{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical handling not just as a set of rules, but as a logical system of chemical causality. Handling {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not just as a set of rules, but as a logical system of chemical causality. Handling {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS: 202408-26-2)—a critical intermediate often utilized in the synthesis of advanced cephalosporin antibiotics—requires a deep understanding of its structural vulnerabilities and reactive properties.

The methoxycarbonyl protecting group and the reactive carboxylic acid moiety dictate our operational boundaries. Below is the comprehensive, self-validating guide for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before manipulating the compound, we must establish its quantitative and hazard baseline. The compound is a solid powder that poses acute risks upon inhalation or direct contact. Because of its molecular structure, it is highly susceptible to moisture-induced degradation (hydrolysis of the methoxycarbonyl group), which dictates its stringent storage parameters[1].

Table 1: Quantitative Data & Safety Profile

PropertySpecification
Chemical Name {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
CAS Number 202408-26-2
Molecular Formula C₇H₈N₂O₄S
Molecular Weight 216.21 g/mol
Physical Form Solid (Powder)
Storage Temperature -20°C (Sealed, strictly away from moisture)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word / Pictogram Warning / GHS07 (Exclamation Mark)

Operational Safety & Handling Workflow

The primary operational risk with this compound is the aerosolization of the fine powder during weighing, which directly triggers the H335 respiratory irritation hazard.

Causality-Driven Handling Rules:

  • Thermal Equilibration: Always allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening a -20°C container in ambient air causes immediate condensation, leading to the hydrolysis of the methoxycarbonylamino group and ruining the reagent's purity[1].

  • Ventilation: All manipulations must occur within a certified fume hood. Causality: Local exhaust prevents the accumulation of aerosolized particulates, mitigating the H335 inhalation risk.

HandlingWorkflow Start Retrieve from -20°C Storage (Maintain Seal) Equip Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->Equip Ventilation Transfer to Fume Hood (Local Exhaust) Equip->Ventilation Weighing Weighing & Dispensing (Avoid Aerosolization) Ventilation->Weighing Reaction Proceed to Synthesis Weighing->Reaction Waste Collect Solid/Liquid Waste Reaction->Waste

Fig 1. Safe handling workflow for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Step-by-Step Spill Response & Neutralization Protocol

In the event of a spill, standard sweeping will aerosolize the hazardous powder. We must employ a wet-containment and neutralization strategy. This protocol is designed as a self-validating system to ensure complete chemical deactivation.

Step 1: Primary Containment & Wetting

  • Action: Do not dry-sweep. Lightly mist the spilled powder with a 5% isopropanol/water solution, then surround the area with an inert absorbent (e.g., diatomaceous earth).

  • Causality: The light misting binds the fine powder, preventing aerosolization. We avoid pure water initially because the compound's solubility is limited; the slight alcohol content breaks surface tension, ensuring the powder is wetted uniformly.

Step 2: Acid Neutralization

  • Action: Generously apply sodium bicarbonate (NaHCO₃) powder over the wetted spill. Work from the perimeter toward the center.

  • Causality: The compound contains a reactive acetic acid moiety. Sodium bicarbonate acts as a weak base, neutralizing the acid safely. Using a strong base (like NaOH) could trigger a violent exothermic reaction or unwanted side-reactions with the thiazole ring.

Step 3: Self-Validating pH Verification

  • Action: Wait 5 minutes for the effervescence (CO₂ release) to cease. Touch a moistened pH indicator strip to the slurry. The system is validated only when the pH reads consistently between 6.5 and 7.5.

  • Causality: If the pH is below 6.0, unreacted acid remains. Sealing unreacted acid in a waste container can lead to delayed off-gassing and dangerous container pressurization. The pH strip serves as your objective proof of safety.

Step 4: Collection

  • Action: Scoop the neutralized slurry using a non-sparking plastic spatula into a wide-mouth High-Density Polyethylene (HDPE) container.

Waste Segregation & Proper Disposal Procedures

Improper disposal of thiazole derivatives can lead to severe environmental contamination and EPA/RCRA violations. Because this compound contains nitrogen and sulfur (but no halogens), it requires specific segregation.

DisposalLogic WasteGen Generate Chemical Waste IsSolid Solid or Liquid? WasteGen->IsSolid SolidWaste Solid Waste (Contaminated PPE, Powders) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) IsSolid->LiquidWaste Liquid SolidContainer Seal in HDPE Container Label: Hazardous Solid SolidWaste->SolidContainer Neutralize Check & Neutralize pH LiquidWaste->Neutralize Incineration Licensed EPA/RCRA Incineration SolidContainer->Incineration LiquidContainer Segregate as Halogen-Free Organic Waste Neutralize->LiquidContainer LiquidContainer->Incineration

Fig 2. Waste segregation and disposal logic for thiazole acetic acid derivatives.

Step-by-Step Disposal Methodology:

  • Segregation by State:

    • Solid Waste: Contaminated gloves, paper towels, and empty reagent vials must be placed in a solid hazardous waste bin lined with a heavy-duty poly bag.

    • Liquid Waste: Reaction filtrates and neutralized spill slurries must be collected in HDPE carboys.

  • Chemical Compatibility Labeling:

    • Label the liquid waste carboy strictly as "Halogen-Free Acidic Organic Waste."

    • Causality: Mixing this sulfur-containing compound with halogenated waste (like dichloromethane) or strong oxidizers (like nitric acid) in a generic waste carboy can generate highly toxic sulfur dioxide (SO₂) gas or explosive mixtures.

  • Secondary Containment & Storage:

    • Store the sealed waste containers in a designated secondary containment tray in a well-ventilated waste accumulation area, kept away from direct sunlight and heat sources.

  • Final Destruction:

    • The waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration . Incineration is mandatory to fully break down the robust thiazole ring and safely scrub the resulting SOx and NOx emissions from the exhaust.

References

Sources

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